Hydroxy-PEG7-Boc
描述
属性
分子式 |
C21H42O10 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C21H42O10/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h22H,4-19H2,1-3H3 |
InChI 键 |
MEUULGVIOWAYGZ-UHFFFAOYSA-N |
外观 |
Solid powder |
纯度 |
>97% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Hydroxy-PEG7-t-butyl ester |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Hydroxy-PEG7-Boc: A Versatile Linker in Advanced Drug Development
For Immediate Release
This technical guide provides an in-depth overview of Hydroxy-PEG7-Boc, a heterobifunctional linker increasingly utilized by researchers, chemists, and drug development professionals. This document details its chemical properties, applications—with a focus on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—and provides illustrative experimental protocols.
Core Compound Specifications
This compound, systematically named N-Boc-PEG7-alcohol, is a key reagent in the construction of complex therapeutic molecules. Its structure features a terminal hydroxyl group and a Boc-protected amine, connected by a seven-unit polyethylene glycol (PEG) spacer. This configuration offers a combination of hydrophilicity, biocompatibility, and versatile reactivity.
| Property | Value | Citation |
| Chemical Name | N-Boc-PEG7-alcohol | |
| Synonyms | This compound, Boc-NH-PEG7-OH | |
| CAS Number | 1292268-13-3 | |
| Molecular Formula | C₁₉H₃₉NO₉ | |
| Molecular Weight | 425.51 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Water, DMSO, DCM, DMF | |
| Storage Conditions | -20°C |
Applications in Drug Development
The primary utility of this compound lies in its role as a flexible linker in the synthesis of bifunctional molecules. The PEG chain enhances the solubility and pharmacokinetic properties of the final conjugate, while the terminal functional groups allow for sequential conjugation to different molecular entities.
PROTAC Synthesis
In the field of targeted protein degradation, this compound serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The length and flexibility of the PEG7 chain are critical for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1][2]
Antibody-Drug Conjugate (ADC) Development
In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The hydrophilic PEG spacer can improve the solubility and stability of the ADC and may reduce its immunogenicity.[3]
Experimental Protocols
The following are representative protocols illustrating the use of this compound and similar molecules in synthetic workflows.
Boc Deprotection of this compound
The removal of the Boc protecting group is a common step to expose the amine for subsequent conjugation.
Materials:
-
N-Boc-PEG7-alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-Boc-PEG7-alcohol in DCM (e.g., 0.1 M solution).
-
Add an excess of TFA (e.g., 5-10 equivalents) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Solid-Phase Synthesis of a PROTAC using a PEG Linker
This protocol outlines a general workflow for the solid-phase synthesis of a PROTAC, which can be adapted for use with this compound following its activation (e.g., tosylation or conversion to an alkyl halide). The following is a representative protocol using a pre-activated PEG linker.[4]
Materials:
-
E3 ligase ligand-functionalized resin (e.g., pomalidomide on resin)
-
Activated this compound (e.g., Tosyl-PEG7-NH-Boc)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Target of interest (POI) ligand with a carboxylic acid group
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU)
Procedure:
Linker Attachment:
-
Swell the E3 ligase ligand-functionalized resin in DMF.
-
To the resin, add a solution of activated this compound (2 equivalents) and DIPEA (4 equivalents) in DMF.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin thoroughly with DMF, DCM, and MeOH. Dry the resin under vacuum.
POI Ligand Coupling:
-
Treat the resin with a solution of 50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker.
-
Wash the resin with DCM and neutralize with a solution of 10% DIPEA in DCM.
-
To the resin, add a solution of the POI ligand (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
Wash the resin with DMF, DCM, and MeOH.
Cleavage and Purification:
-
Cleave the final PROTAC from the resin using an appropriate cleavage cocktail (e.g., TFA/water/triisopropylsilane).
-
Purify the crude product by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Visualization of Key Processes
To further elucidate the role of this compound, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for PROTAC synthesis.
References
An In-depth Technical Guide to Hydroxy-PEG7-Boc: Structure, Function, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG7-Boc is a discrete polyethylene glycol (dPEG®) linker that is increasingly utilized in the development of advanced therapeutics, most notably in the field of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule, featuring a terminal hydroxyl group and a Boc-protected amine, offers a versatile platform for conjugating different molecular entities. The seven-unit polyethylene glycol chain imparts favorable physicochemical properties, such as enhanced solubility and reduced immunogenicity, to the resulting conjugate. This technical guide provides a comprehensive overview of the structure and functional groups of this compound, summarizes its key quantitative data, details relevant experimental protocols for its use, and illustrates its role in PROTAC-mediated protein degradation.
Structure and Functional Groups of this compound
This compound is a chemical entity characterized by a defined chain of seven ethylene glycol units. This discrete nature ensures a homogenous product, which is a significant advantage over traditional polydisperse PEG polymers in pharmaceutical applications. The molecule possesses two key functional groups at its termini:
-
Hydroxyl (-OH) group: This primary alcohol serves as a versatile handle for a variety of chemical transformations. It can be activated or modified to react with other functional groups, such as carboxylic acids, to form ester linkages, or it can be converted into other reactive moieties.
-
Boc-protected amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a range of reaction conditions but can be readily removed under acidic conditions to reveal a primary amine. This primary amine can then be used for conjugation, for example, through amide bond formation with a carboxylic acid.
The polyethylene glycol backbone itself is a flexible, hydrophilic chain that enhances the aqueous solubility of the molecule and any conjugate it is a part of.[1][2]
Caption: Chemical structure of this compound.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for experimental design, including stoichiometry calculations and solvent selection.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₉NO₉ | [3][4] |
| Molecular Weight | 425.51 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid/oil | [4][5] |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO, and Water | [5][7] |
| Storage Conditions | Recommended at -20°C for long-term storage | [4] |
Experimental Protocols
The utility of this compound lies in its ability to be sequentially deprotected and conjugated to other molecules. Below are detailed protocols for the key experimental steps.
Boc Deprotection of this compound to Yield Hydroxy-PEG7-Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine, which is then available for subsequent conjugation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add TFA (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times.
-
The resulting crude product is the TFA salt of the amine. For neutralization, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine, Hydroxy-PEG7-NH₂.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. precisepeg.com [precisepeg.com]
- 3. N-Boc-PEG7-alcohol | C19H39NO9 | CID 56647371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-amino-PEG7-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. file.leyan.com [file.leyan.com]
- 7. t-Boc-Aminooxy-PEG7-amine, 2226611-29-4 | BroadPharm [broadpharm.com]
The Strategic Imperative of PEG Linkers in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][3] Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3][4][5] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[6] The PROTAC molecule simultaneously binds to a target protein and an E3 ligase, forming a ternary complex.[2][5] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[2][6][7] The PROTAC itself is not degraded and can act catalytically to destroy multiple protein copies.[6][7]
PEG linkers, composed of repeating ethylene glycol units, are the most common motifs incorporated into PROTAC structures.[3][8] Their prevalence is due to several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of PROTACs, which are often large, complex molecules prone to poor solubility.[4][5][][10] This is crucial for their handling and bioavailability.
-
Increased Flexibility: PEG linkers provide significant conformational flexibility, allowing the PROTAC to adopt multiple orientations.[11] This increases the probability of forming a stable and productive ternary complex, which is essential for efficient ubiquitination.[11][12]
-
Tunable Length: The length of the PEG linker can be easily and systematically varied.[3][8] This is a critical parameter, as the optimal distance between the POI and the E3 ligase is crucial for degradation efficacy and must often be determined empirically.[12][13][14]
-
Improved Physicochemical Properties: By incorporating PEG motifs, researchers can tune important properties like the topological polar surface area (TPSA), which can influence cell permeability.[3]
The Impact of PEG Linkers on PROTAC Performance
The linker is a critical determinant of a PROTAC's overall success, influencing everything from ternary complex formation to pharmacokinetic properties.[11]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane, a phenomenon known as the "chameleon effect".[1][11]
Optimizing Ternary Complex Formation
The formation of a stable ternary complex is the cornerstone of PROTAC activity.[11] The linker's length and flexibility are paramount in this process. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the complex.[11]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex.[]
-
Too long: An excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the two proteins into the required proximity for efficient ubiquitination.[12][]
The optimal PEG linker length is therefore a delicate balance that must be determined for each specific POI-ligand-E3 ligase system.[3]
Quantitative Data on PEG Linker Performance
Systematic variation of PEG linker length is a common strategy to optimize PROTAC potency. The following tables summarize quantitative data from published studies, illustrating the impact of linker composition on physicochemical properties and degradation efficacy.
Table 1: Physicochemical Properties of Illustrative PROTACs with PEG Linkers
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |
|---|---|---|---|---|---|---|---|
| MZ1 | BRD4 | VHL | 4-unit PEG | 1.8 | 210.3 | 5 | 16 |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | 4.5 | 195.1 | 3 | 14 |
| dBET1 | BET proteins | CRBN | 4-unit PEG | 3.9 | 204.3 | 3 | 15 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]
Table 2: Degradation Efficacy of PROTACs with Varying PEG Linker Lengths
| PROTAC Name | Target Protein | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|---|
| MZ1 | BRD4 | VHL | 4-unit PEG | ~25 | >90% | [Ciulli et al., 2015][16] |
| ARV-825 | BET proteins | CRBN | 3-unit PEG | <1 | >95% | [Lu et al., 2015][16] |
| dBET1 | BET proteins | CRBN | 4-unit PEG | 4 | >98% | [Winter et al., 2015][16] |
| RC-1 | BTK | CRBN | 6-unit PEG | 15 | ~95% | [Zorba et al., 2018][17] |
| NC-1 | BTK | CRBN | 6-unit PEG | 2.2 | 97% | [Zorba et al., 2018][17] |
Data is illustrative and compiled from various sources in the literature. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent.[1][3]
Visualizing PROTAC Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker. This example assumes the POI ligand has a carboxylic acid handle and the E3 ligase ligand has an amine handle.
Materials & Reagents:
-
POI ligand-COOH (1.0 eq)
-
E3 ligase ligand-NH₂ (1.2 eq)
-
Amine-PEG-Carboxylic Acid linker (e.g., NH₂-PEGn-COOH) (1.1 eq)
-
HATU (1.5 eq) or HBTU/HOBt (1.5 eq each) as coupling agent
-
DIPEA (N,N-Diisopropylethylamine) (3.0-5.0 eq) as a base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Step A: Coupling of POI Ligand to PEG Linker
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.5 eq) and the base DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the Amine-PEG-Carboxylic Acid linker (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting POI-Linker intermediate by flash chromatography or HPLC to obtain the pure product.
-
-
Step B: Coupling of POI-Linker to E3 Ligase Ligand
-
Dissolve the purified POI-Linker intermediate (1.0 eq) from Step A in anhydrous DMF.
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) and stir for 15-30 minutes for activation.
-
Add the E3 ligase ligand-NH₂ (1.2 eq) to the mixture.
-
Stir at room temperature for 4-16 hours, monitoring by LC-MS.
-
Perform an aqueous workup as described in Step A.6 and A.7.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the final product by LC-MS and ¹H/¹³C NMR to confirm its identity and purity.
-
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1][18]
Materials & Reagents:
-
Cell line expressing the target protein
-
PROTAC compound and appropriate inactive control
-
Cell culture medium, FBS, and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 0.1 nM to 10,000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the PROTAC dilutions.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize the protein lysates with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1-2 µg/µL.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Repeat steps 7-10 for the loading control antibody.
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[16]
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.[18]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and use a non-linear regression model (e.g., [inhibitor] vs. normalized response -- Variable slope) to determine the DC₅₀ and Dₘₐₓ values.[16]
-
Conclusion and Future Perspectives
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1][3] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the POI, and the E3 ligase will continue to enable the design of PROTACs with superior potency, selectivity, and drug-like properties, further expanding the therapeutic potential of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Solubility Profile of Hydroxy-PEG7-Boc in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Hydroxy-PEG7-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] Understanding the solubility of this linker is critical for its effective handling, reaction optimization, and formulation.
Core Concepts: Predicting Solubility
The solubility of this compound is dictated by the interplay of its distinct structural components:
-
tert-Butyloxycarbonyl (Boc) Group: This bulky, nonpolar protecting group enhances solubility in lipophilic organic solvents.[3]
-
Polyethylene Glycol (PEG) Chain: The seven-unit PEG chain is flexible and hydrophilic, contributing significantly to solubility in a wide array of polar organic solvents through hydrogen bonding.[3][]
-
Terminal Hydroxyl Group: The hydroxyl (-OH) group is polar and capable of hydrogen bonding, further enhancing solubility in polar protic solvents.
Based on these features, this compound is anticipated to exhibit favorable solubility in a range of common organic solvents.
Inferred Solubility Data
While direct, quantitative solubility data for this compound is not extensively published, strong inferences can be drawn from structurally analogous molecules. The following table summarizes the expected solubility based on data from similar Boc-protected PEG compounds and general principles of PEG chemistry.[3][][5][]
| Solvent | Classification | Predicted Solubility of this compound | Rationale / Analog Data |
| Dichloromethane (DCM) | Chlorinated | High | Structurally similar N-Boc-PEG-alcohols and amides show good solubility in DCM.[5] The Boc group contributes to this solubility. |
| Dimethylformamide (DMF) | Polar Aprotic | High | DMF is an excellent solvent for many PEGylated molecules and Boc-protected compounds.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent known to dissolve a wide range of PEG derivatives.[5] |
| Tetrahydrofuran (THF) | Ether | Moderate to High | THF is a common solvent for PEG-containing molecules.[7] |
| Methanol (MeOH) | Polar Protic | High | The PEG chain and terminal hydroxyl group allow for strong hydrogen bonding with methanol. |
| Ethanol (EtOH) | Polar Protic | High | Similar to methanol, ethanol is expected to be a good solvent due to its polar and protic nature.[] |
| Ethyl Acetate (EtOAc) | Ester | Moderate | The polarity is lower than alcohols, but the ester group can interact with the PEG chain. |
| Acetonitrile (ACN) | Polar Aprotic | High | Acetonitrile is a versatile solvent for polar organic molecules, including PEG derivatives.[][7] |
| Water | Aqueous | Moderate to High | The hydrophilic PEG chain and hydroxyl group promote aqueous solubility.[][5] |
| Toluene | Nonpolar Aromatic | Low to Moderate | While the Boc group provides some lipophilicity, the long, polar PEG chain limits solubility in nonpolar solvents like toluene.[][] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility values, it is recommended to perform experimental determination. The following protocol outlines a general method for assessing the solubility of this compound.
Objective: To determine the approximate solubility of this compound in selected organic solvents at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DCM, DMF, DMSO, MeOH)
-
Small vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a small, excess amount of this compound (e.g., 10-20 mg) into a series of labeled vials.
-
Add a defined volume (e.g., 1.0 mL) of the respective organic solvent to each vial.
-
Cap the vials tightly and vortex for 2-5 minutes to facilitate dissolution.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vials for any undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.
-
-
Analysis of the Supernatant:
-
Carefully withdraw an aliquot of the clear supernatant from each vial, ensuring no solid particles are disturbed.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated analytical technique (e.g., HPLC) to determine the concentration of dissolved this compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Visualizing the Solubility Assessment Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining solubility.
Caption: Workflow for experimental solubility determination of this compound.
Conclusion
While direct quantitative solubility data for this compound is limited in public literature, a strong predictive assessment can be made based on its structural components and data from analogous molecules. It is expected to be highly soluble in common polar organic solvents such as DCM, DMF, DMSO, and alcohols. For applications demanding precise concentration control, the provided experimental protocol offers a robust method for determining its solubility in specific solvent systems.
References
Synthesis and Purification of Hydroxy-PEG7-Boc: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG7-Boc, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. The strategic placement of a terminal hydroxyl group and a Boc-protected amine allows for sequential and controlled conjugation to different molecular entities.
Synthesis of this compound
The synthesis of this compound is typically achieved through the selective mono-functionalization of heptaethylene glycol. The primary challenge lies in achieving mono-protection in high yield, avoiding the formation of the di-Boc protected byproduct. The following protocol is a representative method based on established principles of amine protection.
Experimental Protocol: Mono-Boc Protection of Heptaethylene Glycol
Materials:
-
Heptaethylene glycol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve heptaethylene glycol (1.0 equivalent) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine or DIPEA (1.1 equivalents) to the solution.
-
Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.9-1.0 equivalents) in anhydrous dichloromethane to the reaction mixture at 0 °C (ice bath). The sub-stoichiometric amount of Boc₂O is crucial to minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification of this compound
The crude product from the synthesis will contain a mixture of the desired mono-protected product, unreacted heptaethylene glycol, and the di-Boc protected byproduct. Purification is essential to isolate the this compound with high purity.
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes or Heptane
-
Ethyl acetate
-
Dichloromethane (optional)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 100%). The polarity of the solvent system may need to be optimized based on TLC analysis of the crude mixture.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a colorless to pale yellow oil.
Data Presentation
The following tables summarize typical data obtained during the synthesis and purification of this compound. Please note that actual values may vary depending on the specific reaction conditions and scale.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| Heptaethylene glycol | 310.37 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 0.9 - 1.0 |
| Triethylamine (TEA) | 101.19 | 1.1 |
| Condition | Value | |
| Solvent | Anhydrous Dichloromethane | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 12 - 24 hours |
Table 2: Typical Yield and Purity
| Parameter | Value |
| Crude Yield | >90% |
| Purified Yield | 40 - 60% |
| Purity (by LC-MS or NMR) | >95% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
A Technical Guide to Bioconjugation Using Heterobifunctional PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of bioconjugation utilizing heterobifunctional polyethylene glycol (PEG) linkers. It covers the core principles, benefits, and practical applications of these versatile tools in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers with the knowledge for successful bioconjugate design and synthesis.
Introduction to Bioconjugation and the Role of PEG Linkers
Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid construct. This technique is pivotal in drug development, diagnostics, and various biomedical applications.[1] A key component in many bioconjugation strategies is the linker, a molecule that connects the two entities.
Polyethylene glycol (PEG) has emerged as a gold standard for linkers due to its unique properties. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[1][2] Its inclusion in a bioconjugate can confer several significant advantages:
-
Improved Solubility and Stability: PEG's hydrophilic nature enhances the solubility of hydrophobic drugs and prevents aggregation of protein-based therapeutics.[3][4]
-
Enhanced Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which reduces renal clearance and extends its circulation half-life in the body.[3][4][5] This often allows for less frequent dosing.
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a protein therapeutic, reducing its recognition by the immune system and minimizing the risk of an anti-drug antibody response.[1][2]
Heterobifunctional PEG Linkers: The Key to Controlled Conjugation
Heterobifunctional linkers are distinguished by the presence of two different reactive functional groups at either end of the PEG chain.[6] This dual reactivity is crucial for controlled, sequential conjugation, allowing for the specific and efficient linking of two different molecules, such as an antibody and a small molecule drug.[6] This contrasts with homobifunctional linkers, which have identical reactive groups and can lead to unwanted polymerization or self-conjugation.
The general structure of a heterobifunctional PEG linker facilitates the precise assembly of complex bioconjugates, a principle widely applied in advanced therapeutic design.
Quantitative Properties of Common Heterobifunctional PEG Linkers
The choice of a heterobifunctional PEG linker is critical and depends on the specific application, the functional groups available on the molecules to be conjugated, and the desired spacing and flexibility. Below is a table summarizing the properties of several commercially available heterobifunctional PEG linkers.
| Linker Name | Functional Group 1 (Reactivity) | Functional Group 2 (Reactivity) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |
| SM(PEG)₄ | NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 24.6 | 513.50 | Water-soluble alternative to SMCC.[7] |
| SM(PEG)₁₂ | NHS Ester (Amine-reactive) | Maleimide (Sulfhydryl-reactive) | 53.3 | 865.92 | Longer spacer arm for reduced steric hindrance.[7][8] |
| Mal-PEG₁-NHS ester | Maleimide (Sulfhydryl-reactive) | NHS Ester (Amine-reactive) | - | 310.3 | Short PEG spacer.[9] |
| Maleimide-PEG₂-NHS ester | Maleimide (Sulfhydryl-reactive) | NHS Ester (Amine-reactive) | - | 425.39 | Intermediate length PEG spacer.[10] |
| DBCO-PEG₄-NHS ester | DBCO (Azide-reactive, copper-free click chemistry) | NHS Ester (Amine-reactive) | - | 649.68 | Enables bioorthogonal conjugation.[11][12][13] |
| DBCO-PEG₆-NHS ester | DBCO (Azide-reactive, copper-free click chemistry) | NHS Ester (Amine-reactive) | - | - | Longer PEG spacer for increased solubility and flexibility.[14] |
| (MAL)₃-4ARMPEG-NHS | 3x Maleimide (Sulfhydryl-reactive) | 1x NHS Ester (Amine-reactive) | - | Varies | Multi-arm linker for higher drug-to-antibody ratios.[15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving heterobifunctional PEG linkers.
Two-Step Amine-to-Sulfhydryl Conjugation using SM(PEG)n
This protocol describes the conjugation of an amine-containing protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a small molecule drug or peptide).
Materials:
-
Amine-containing protein (1-10 mg/mL)
-
SM(PEG)n crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the amine-containing protein in Conjugation Buffer.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of the SM(PEG)n crosslinker in anhydrous DMF or DMSO.
-
Antibody Activation:
-
Add a 10- to 20-fold molar excess of the SM(PEG)n stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[7]
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted SM(PEG)n using a desalting column equilibrated with Conjugation Buffer.[7]
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., cysteine) to react with any remaining maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate chromatographic techniques to remove unreacted molecules.[17]
Copper-Free Click Chemistry using DBCO-PEG-NHS Ester
This protocol outlines the conjugation of an amine-containing biomolecule to an azide-containing molecule.
Materials:
-
Amine-containing protein/peptide
-
DBCO-PEG-NHS ester
-
Azide-containing molecule
-
Anhydrous DMF or DMSO
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS, HEPES, borate buffer).[18][19] Do not use Tris or glycine buffers.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation of Amine-Containing Molecule: Dissolve the protein or peptide in the Reaction Buffer. For a protein concentration of ≤ 5 mg/mL, use a 10-fold molar excess of the DBCO-PEG-NHS reagent. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[18]
-
DBCO-PEG-NHS Ester Stock Solution: Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.[18]
-
Activation of Amine-Containing Molecule:
-
Add the calculated volume of the DBCO-PEG-NHS ester stock solution to the protein/peptide solution.
-
Incubate at room temperature for 30 minutes or on ice for 2 hours.[18]
-
-
Quenching the NHS Ester Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM Tris to quench any unreacted NHS ester.
-
Incubate for 5 minutes at room temperature.[18]
-
-
Purification of DBCO-activated Molecule (Optional but Recommended): Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column.
-
Click Reaction:
-
Add the azide-containing molecule to the solution of the DBCO-activated molecule.
-
Incubate the reaction at room temperature for 4-12 hours. Incubation at 4°C may require 2-12 hours.[18]
-
-
Final Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted components.[17]
Purification and Characterization of PEGylated Bioconjugates
Purification:
-
Size-Exclusion Chromatography (SEC): This is a primary method for purifying PEGylated proteins. It separates molecules based on their hydrodynamic radius, effectively removing smaller, unreacted PEG linkers and native proteins from the larger PEGylated conjugate.[7][17]
-
Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein. This property can be exploited by IEX to separate PEGylated species from un-PEGylated protein and to separate positional isomers.[17]
-
Hydrophobic Interaction Chromatography (HIC): While less common, HIC can sometimes be used as a supplementary purification step.[17]
Characterization:
-
Mass Spectrometry (MS): ESI-MS and MALDI-MS are powerful tools for characterizing PEGylated proteins. They can confirm the molecular weight of the conjugate, determine the degree of PEGylation (number of PEG chains attached), and identify the sites of conjugation.[20][21][22]
-
High-Performance Liquid Chromatography (HPLC): Techniques like SEC-HPLC and Reverse-Phase HPLC (RP-HPLC) are used to assess the purity of the conjugate and quantify the amount of unreacted starting materials.[16]
Mandatory Visualizations
Signaling Pathway: EGFR Signaling Targeted by an Antibody-Drug Conjugate
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6][23] Its overexpression in many cancers makes it a prime target for therapies like ADCs.[1][6][24]
Experimental Workflow: Development of an Antibody-Drug Conjugate
The development of an ADC using a heterobifunctional PEG linker follows a structured workflow from initial conjugation to final characterization.
Conclusion
Heterobifunctional PEG linkers are indispensable tools in modern bioconjugation, offering precise control over the assembly of complex biomolecules. Their ability to enhance solubility, stability, and pharmacokinetic properties has been instrumental in the advancement of targeted therapies. By understanding the properties of different linkers and following robust experimental protocols for conjugation, purification, and characterization, researchers can successfully develop novel and effective bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. scbt.com [scbt.com]
- 9. Mal-PEG1-NHS ester, 1807518-72-4 | BroadPharm [broadpharm.com]
- 10. 马来酰亚胺-PEG2-琥珀酰亚胺酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. (MAL)3-4ARMPEG-NHS [jenkemusa.com]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Impact of Antibodies Against Polyethylene Glycol on the Pharmacokinetics of PEGylated Asparaginase in Children with Acute Lymphoblastic Leukaemia: A Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. purepeg.com [purepeg.com]
- 24. Heterobifunctional PEG - Advanced BioChemicals [advancedbiochemicals.com]
The Core Principles of PEGylation for Protein and Peptide Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein or peptide, is a cornerstone strategy in biopharmaceutical development. This modification enhances the therapeutic properties of biomolecules by improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the fundamental principles of PEGylation, including its effects on drug solubility, stability, and immunogenicity. Detailed experimental protocols for common PEGylation chemistries, purification of conjugates, and characterization techniques are presented. Furthermore, this guide includes quantitative data on the impact of PEGylation on protein half-life and visual diagrams of key workflows and reaction mechanisms to facilitate a deeper understanding of this critical bioconjugation technique.
Introduction to PEGylation
The covalent attachment of polyethylene glycol (PEG), a non-toxic and non-immunogenic polymer, to a therapeutic protein or peptide is a widely adopted strategy to enhance its clinical efficacy.[1][2] The pioneering work in the 1970s demonstrated that modifying proteins with PEG could significantly improve their stability and overall properties. This process, now known as PEGylation, has become a multi-billion dollar industry, with numerous FDA-approved PEGylated drugs on the market.[3]
The primary benefits of PEGylation stem from the physicochemical changes it imparts to the modified molecule. The attached PEG chains increase the hydrodynamic size of the protein, which reduces its renal clearance and prolongs its circulation time in the body. This "stealth" effect also shields the protein from proteolytic enzymes and the host's immune system, thereby decreasing its degradation and immunogenicity.[4] Consequently, PEGylated therapeutics often require less frequent administration, leading to improved patient compliance and quality of life.[4]
Chemistry of PEGylation
The covalent conjugation of PEG to a protein or peptide relies on the reaction between a functionalized PEG reagent and a specific amino acid residue on the protein surface. The choice of PEG reagent and reaction conditions determines the site of attachment and the number of PEG chains conjugated, which in turn influences the biological activity and pharmacokinetic profile of the final product.
Generations of PEGylation Chemistry
PEGylation strategies have evolved from non-specific, random conjugation methods ("first-generation") to more controlled and site-specific approaches ("second-generation").[3] First-generation methods often target the most abundant reactive groups on a protein's surface, such as the primary amines of lysine residues, leading to a heterogeneous mixture of PEGylated species.[3] Second-generation techniques aim for greater control over the PEGylation site to produce more homogeneous conjugates with preserved biological activity.
Common PEGylation Chemistries
Several chemical strategies are employed for PEGylating proteins and peptides, targeting different functional groups on the amino acid side chains.
-
Amine PEGylation: This is the most common approach due to the abundance of lysine residues on the surface of most proteins.[3] PEG reagents activated with N-hydroxysuccinimide (NHS) esters are frequently used to react with the primary amines of lysine residues and the N-terminal α-amino group, forming stable amide bonds.[5][6] Reductive amination using PEG-aldehyde is another method that can be directed towards the N-terminus under specific pH conditions.[3][7]
-
Thiol PEGylation: This strategy targets the sulfhydryl group of cysteine residues, offering a more site-specific approach as free cysteines are less common than lysines.[3][8] PEG-maleimide reagents react specifically with free thiols to form stable thioether bonds.[8] This method often involves genetically engineering a cysteine residue at a desired location on the protein.[8]
-
Carboxyl PEGylation: The carboxylic acid groups of aspartic and glutamic acid residues can also be targeted for PEGylation, although this is less common. This approach typically requires the activation of the carboxyl group before reaction with a PEG-amine derivative.
-
Enzymatic PEGylation: To achieve high site-specificity, enzymatic methods have been developed. For instance, transglutaminase can be used to catalyze the formation of a covalent bond between a PEG-amine and the side chain of a glutamine residue.[3][9]
Quantitative Effects of PEGylation on Protein Pharmacokinetics
The molecular weight of the attached PEG chain has a significant impact on the pharmacokinetic properties of the modified protein. Generally, a larger PEG molecule leads to a greater increase in the hydrodynamic radius, resulting in a longer plasma half-life and reduced clearance.[10][11][12]
| Protein | PEG Molecular Weight (kDa) | Fold Increase in Half-Life | Reference |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | 20 | 25-fold | [13] |
| Recombinant Human Growth Hormone (rhGH) | 5 (4-5 molecules) | ~3.5-fold | [14] |
Note: This table presents examples of the quantitative effects of PEGylation. The actual impact can vary depending on the protein, the specific PEG reagent used, and the degree of PEGylation.
Experimental Protocols
General Workflow for Protein PEGylation
The process of creating and characterizing a PEGylated protein involves several key steps, from the initial reaction to the final analysis of the conjugate.
Protocol for Amine PEGylation using NHS Ester
This protocol provides a general guideline for the PEGylation of a protein using a Y-shaped 40 kDa PEG NHS ester (Y-NHS-40K).[5][15]
Materials:
-
Protein to be PEGylated
-
Y-NHS-40K
-
Phosphate buffer (or other amine-free buffer), pH 7.0-7.5
-
Dry, water-miscible solvent (e.g., DMF or DMSO)
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of at least 2 mg/mL.[5] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.[5]
-
PEG Reagent Preparation: Allow the vial of Y-NHS-40K to equilibrate to room temperature before opening to prevent moisture condensation.[5][16] Immediately before use, dissolve the required amount of Y-NHS-40K in a dry, water-miscible solvent.[5]
-
PEGylation Reaction:
-
Incubation: Incubate the reaction mixture at 0-5°C for approximately three hours or at room temperature for about one hour.[5] Reaction times may need to be optimized depending on the protein.[5]
-
Stopping the Reaction: The reaction can be stopped by adding a primary amine-containing buffer (e.g., Tris) or by proceeding directly to purification.
Purification of PEGylated Proteins
Purification is crucial to remove unreacted PEG, unreacted protein, and byproducts from the PEGylated conjugate.[] The most common methods are size exclusion chromatography (SEC) and ion-exchange chromatography (IEX).[7][][18]
Protocol for Purification by Size Exclusion Chromatography (SEC):
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer, typically the buffer in which the final product will be stored.
-
Sample Loading: Load the PEGylation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unreacted protein and smaller molecules.[]
-
Fraction Collection: Collect fractions and analyze them using SDS-PAGE or UV absorbance to identify the fractions containing the purified PEGylated protein.
Characterization of PEGylated Proteins
The purified PEGylated protein must be characterized to determine the degree of PEGylation, purity, and molecular weight.
Protocol for SDS-PAGE Analysis:
-
Sample Preparation: Mix the PEGylated protein sample with loading dye.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 7.5%) and run the electrophoresis at a constant current (e.g., 25 mA) for a sufficient time to achieve good separation.[19]
-
Staining: Stain the gel with a suitable protein stain (e.g., Coomassie blue) and then destain to visualize the protein bands.[19] The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a higher molecular weight band.[19]
Protocol for MALDI-TOF Mass Spectrometry Analysis:
-
Sample Preparation: Desalt the protein sample if necessary.[19]
-
Matrix Preparation: Prepare a solution of a suitable matrix, such as sinapinic acid for larger proteins or α-cyano-4-hydroxycinnamic acid (CHCA) for smaller peptides.[20]
-
Spotting: Mix the sample with the matrix solution and spot it onto a MALDI target plate. Allow it to air dry.[20]
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate mass range.[20]
-
Data Analysis: The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the molecular weight of the attached PEG moiety.[21]
Conclusion
PEGylation is a powerful and versatile technology for improving the therapeutic properties of proteins and peptides. By understanding the core principles of PEGylation chemistry, selecting the appropriate reagents and reaction conditions, and employing robust purification and characterization methods, researchers can develop novel biotherapeutics with enhanced efficacy and safety profiles. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PEGylated Proteins: How Much Does Molecular Weight Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PEGylated Proteins: How Much Does Molecular Weight Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. broadpharm.com [broadpharm.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Hydroxy-PEG7-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC.[1]
Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide the necessary flexibility for the formation of a productive ternary complex between the POI and the E3 ligase.[1][] Hydroxy-PEG7-Boc is a bifunctional PEG linker featuring a terminal hydroxyl group for initial conjugation and a Boc-protected carboxylic acid for subsequent coupling, making it a versatile building block for the modular synthesis of PROTACs.[3][4]
This document provides a detailed protocol for the use of this compound in the synthesis of a PROTAC, using a Bromodomain and Extra-Terminal (BET) protein degrader as a representative example.
Overview of PROTAC Synthesis using this compound
The synthesis of a PROTAC using this compound is a sequential process that involves the following key steps:
-
Coupling of the first ligand to the hydroxyl terminus of the linker: The free hydroxyl group of this compound is reacted with a functionalized POI ligand or E3 ligase ligand.
-
Deprotection of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker to reveal a free carboxylic acid.
-
Coupling of the second ligand: The newly exposed carboxylic acid is coupled to the second ligand (either the E3 ligase ligand or the POI ligand, whichever was not used in the first step) to complete the PROTAC synthesis.
-
Purification and characterization: The final PROTAC is purified using chromatographic techniques and its identity and purity are confirmed by analytical methods.
Data Presentation
The following tables summarize key physicochemical properties of the this compound linker and representative quantitative data for BRD4-targeting PROTACs synthesized with PEG linkers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C20H40O10 |
| Molecular Weight | 440.53 g/mol |
| Appearance | Liquid |
| Solubility | Soluble in DMSO, DCM, DMF |
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs with PEG Linkers
| PROTAC | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| MZ1 | VHL | PEG | 8 | >95 | H661 |
| ARV-825 [5] | Cereblon | PEG | <1 | >95 | RS4;11 |
| Compound 21 [6] | Cereblon | PEG | 41.8 (IC50) | >75 | THP-1 |
| L134 (22a) [7] | DCAF11 | PEG | 7.36 | >98 | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is compiled from different studies and experimental conditions may vary.[]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a BRD4-targeting PROTAC using this compound, the BRD4 inhibitor JQ1 as the POI ligand, and a VHL E3 ligase ligand.
Materials
-
This compound
-
JQ1-acid (JQ1 with a carboxylic acid handle)
-
VHL ligand with a free amine (e.g., (S,R,S)-AHPC-PEG2-NH2 hydrochloride)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (ACN), Water
-
Purification supplies: Silica gel for column chromatography, Preparative HPLC system with a C18 column
-
Analytical instruments: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectrometer
Protocol 1: Coupling of JQ1-acid to this compound
This step forms an ester linkage between the carboxylic acid of the JQ1 derivative and the hydroxyl group of the linker.
-
Dissolution: Dissolve JQ1-acid (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.
-
Addition of Coupling Reagents: Add HATU (1.5 eq) and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-PEG7-Boc intermediate.
Protocol 2: Boc Deprotection
This step removes the Boc protecting group to reveal the terminal carboxylic acid.
-
Dissolution: Dissolve the JQ1-PEG7-Boc intermediate in a solution of 50% TFA in DCM.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Concentration: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting JQ1-PEG7-acid is typically used in the next step without further purification.
Protocol 3: Coupling of VHL Ligand
This final step forms an amide bond between the deprotected linker and the VHL ligand.
-
Dissolution: Dissolve the crude JQ1-PEG7-acid from the previous step and the VHL ligand-amine (1.1 eq) in anhydrous DMF.
-
Addition of Coupling Reagents: Add HATU (1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 12-16 hours. Monitor the reaction by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC by preparative RP-HPLC to yield the pure product.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Mandatory Visualization
PROTAC Synthesis Workflow
Caption: A representative workflow for PROTAC synthesis using this compound.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly useful and versatile linker for the modular synthesis of PROTACs. Its distinct functionalities at each terminus allow for a controlled and sequential assembly of the final heterobifunctional molecule. The incorporation of a seven-unit PEG chain can impart favorable physicochemical properties, such as increased solubility and appropriate flexibility, which are often crucial for achieving potent protein degradation. The detailed protocol provided herein serves as a comprehensive guide for researchers in the synthesis and application of this valuable tool in the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 3. promega.com [promega.com]
- 4. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Step-by-Step Guide for Boc Deprotection of Hydroxy-PEG7-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis and is particularly valuable in the functionalization of polyethylene glycol (PEG) linkers.[1][2] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[1] This document provides a detailed protocol for the deprotection of the Boc group from Hydroxy-PEG7-Boc, yielding the corresponding amine. The primary reagent for this transformation is trifluoroacetic acid (TFA), which facilitates efficient and clean cleavage of the Boc group.[1][3]
The mechanism of TFA-mediated Boc deprotection proceeds via an acid-catalyzed pathway.[1][4] The carbonyl oxygen of the Boc group is first protonated by TFA, leading to the formation of an unstable intermediate. This intermediate then fragments, releasing a stable tert-butyl cation and a carbamic acid.[1][4] The carbamic acid is unstable and rapidly decarboxylates, yielding the free amine and carbon dioxide gas.[1][4] The newly formed amine is then protonated by the excess TFA in the reaction mixture to form the trifluoroacetate salt.[1] It is crucial to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas.[1][4]
Experimental Protocols
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Diethyl ether, cold
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Protocol 1: Standard Boc Deprotection using TFA/DCM
This protocol describes the standard procedure for the removal of the Boc protecting group from this compound using a solution of trifluoroacetic acid in dichloromethane.
-
Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1–0.2 M.[3]
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20–50% (v/v).[3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue to stir for an additional 1–4 hours.[1][3]
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until all the starting material has been consumed.[3]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]
-
Azeotropic Removal of TFA: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[3] At this stage, the deprotected product is the TFA salt, which can be used directly for some applications.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA salt.[3] This should be done carefully to avoid hydrolysis of other sensitive groups.
-
Extraction and Drying: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected Hydroxy-PEG7-Amine.[3]
-
Precipitation (Alternative to Extraction): As an alternative to an aqueous workup, the deprotected PEG product can often be precipitated from the reaction mixture by adding cold diethyl ether.[1][3] The resulting precipitate can then be collected by filtration or centrifugation.[1]
Data Presentation
The following table summarizes the typical reaction conditions for the Boc deprotection of PEGylated compounds.
| Parameter | Condition | Notes |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group.[1][3] |
| Hydrochloric Acid (HCl) | A 4M solution in 1,4-dioxane can also be used as a stronger acid system.[3] | |
| Solvent | Dichloromethane (DCM) | A common solvent that provides good solubility for both the PEG conjugate and TFA.[3] |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can be used if deprotection is sluggish.[3] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature and then allowed to warm.[3] |
| Reaction Time | 1-4 hours | The reaction should be monitored to determine the point of completion.[1][3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the Boc deprotection of this compound.
Caption: A typical experimental workflow for TFA-mediated Boc removal.
References
Application Notes and Protocols for Conjugating Hydroxy-PEG7-Boc to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG7-Boc is a heterobifunctional polyethylene glycol (PEG) linker widely used in bioconjugation, targeted drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). This linker features a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group. The PEG7 spacer enhances aqueous solubility and provides a flexible chain, while the two distinct functional groups allow for sequential, orthogonal conjugation strategies.
Directly conjugating the hydroxyl group of the PEG linker to a primary amine is not chemically feasible due to the poor leaving group nature of the hydroxide ion. Therefore, a two-step chemical activation strategy is required. This document provides a detailed protocol for the activation of the terminal hydroxyl group of this compound and its subsequent conjugation to a molecule containing a primary amine.
Principle of the Reaction
The conjugation process involves two key chemical transformations:
-
Activation of the Hydroxyl Group : The terminal hydroxyl group is converted into a better leaving group. A common and highly efficient method is tosylation, where the -OH group is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base. This reaction replaces the hydroxyl group with a tosylate (-OTs) group, which is an excellent leaving group for nucleophilic substitution reactions.
-
Nucleophilic Substitution : The resulting activated Tosyl-PEG7-Boc is then reacted with a molecule containing a primary amine (R-NH₂). The amine acts as a nucleophile, attacking the carbon adjacent to the tosylate group and displacing it to form a stable secondary amine linkage.
This two-step approach ensures an efficient and high-yield conjugation between the PEG linker and the primary amine-containing molecule.
Experimental Protocols
This section details the step-by-step procedures for the activation of this compound and its subsequent conjugation.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group to a tosylate group.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling : Cool the solution to 0°C using an ice bath.
-
Base Addition : Add triethylamine (3 equivalents) to the solution with stirring.[1]
-
Tosylation : Slowly add p-toluenesulfonyl chloride (1.5 equivalents), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise.[1]
-
Reaction : Allow the reaction to warm to room temperature and stir overnight (12-18 hours).[2]
-
Work-up :
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification :
-
Dissolve the crude product in a minimal amount of DCM.
-
Precipitate the final product, Tosyl-PEG7-Boc, by adding the solution dropwise to cold diethyl ether with vigorous stirring.[3]
-
Collect the precipitate by filtration and dry under vacuum.
-
Confirm product formation and purity using TLC, LC-MS, or NMR.
-
Protocol 2: Conjugation of Tosyl-PEG7-Boc to a Primary Amine
This protocol outlines the reaction between the activated PEG linker and a primary amine-containing molecule.
Materials:
-
Tosyl-PEG7-Boc (from Protocol 1)
-
Primary amine-containing molecule (R-NH₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Preparation : Dissolve the primary amine-containing molecule (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
PEG Addition : Add the purified Tosyl-PEG7-Boc (1.2 equivalents) to the solution.
-
Reaction : Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is slow, the temperature can be moderately increased (e.g., to 40-50°C).
-
Solvent Removal : Once the reaction is complete, remove the DMF under high vacuum.
-
Purification : The final conjugated product can be purified using an appropriate method based on its properties, such as column chromatography (silica gel or reverse-phase), precipitation, or dialysis if the conjugate is of sufficient size.[4][][6]
Summary of Reaction Conditions
The following table summarizes the key quantitative parameters for the conjugation reaction.
| Parameter | Step 1: Activation (Tosylation) | Step 2: Conjugation (Amination) |
| Key Reagents | This compound, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N) | Tosyl-PEG7-Boc, Primary Amine (R-NH₂) |
| Molar Ratio | PEG:TsCl:Et₃N = 1 : 1.5 : 3 | Tosyl-PEG : Amine = 1.2 : 1 |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous N,N-Dimethylformamide (DMF) |
| Temperature | 0°C to Room Temperature | Room Temperature (can be heated to 40-50°C) |
| Reaction Time | 12 - 18 hours | 24 - 48 hours |
| Work-up/Purification | Acid/Base wash, Precipitation in diethyl ether | Solvent evaporation, Column Chromatography |
Visualized Workflow and Chemistry
The following diagrams illustrate the chemical pathway and the experimental workflow for the conjugation process.
Caption: Chemical pathway for the two-step conjugation of this compound to a primary amine.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. How are PEG derivatives purified? - Blog [shochem.com]
- 6. Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide PEGylation with Hydroxy-PEG7-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules like peptides, is a cornerstone strategy in drug development. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptides by increasing their hydrodynamic size, which in turn reduces renal clearance, shields them from proteolytic degradation, and can decrease immunogenicity.[1][2][3][4][5] These improvements often lead to a longer circulating half-life, reduced dosing frequency, and an overall enhancement of therapeutic efficacy.[1][6]
This document provides a detailed experimental procedure for the PEGylation of a peptide utilizing a Hydroxy-PEG7-Boc linker. This specific linker is a heterobifunctional molecule containing a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc) protected amine at the other. For the purpose of conjugating this PEG linker to a peptide, the terminal hydroxyl group must first be activated to a more reactive species to facilitate covalent bond formation with primary amines (N-terminus or lysine side chains) on the peptide. The most common and effective method for this is the oxidation of the hydroxyl group to a carboxylic acid, followed by standard carbodiimide-mediated coupling.
Reaction Principle
The PEGylation process described herein involves a two-stage approach:
-
Activation of this compound: The terminal hydroxyl group of the PEG linker is oxidized to a carboxylic acid. This carboxylated PEG is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester.
-
Conjugation to the Peptide: The NHS-activated PEG linker readily reacts with primary amine groups on the peptide (typically the α-amine at the N-terminus or the ε-amine of a lysine residue) to form a stable amide bond.
The Boc protecting group on the other end of the PEG linker remains intact during this process and can be utilized for subsequent modifications if desired, or deprotected in a later step.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Supplier |
| Peptide of Interest (with at least one primary amine) | Custom Synthesis |
| This compound | Commercially Available |
| Jones Reagent (Chromium trioxide in sulfuric acid) | Sigma-Aldrich |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific |
| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific |
| Anhydrous Dichloromethane (DCM) | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich |
| Acetonitrile (ACN), HPLC grade | VWR |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich |
| Deionized Water (18.2 MΩ·cm) | Millipore |
| Solid Phase Extraction (SPE) C18 cartridges | Waters |
Protocol 1: Activation of this compound (Conversion to Carboxylic Acid)
-
Dissolve this compound in acetone in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The reaction mixture will change color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding isopropanol until the solution turns from a reddish-brown to a blue-green color.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the carboxylated PEG linker (Boc-NH-PEG7-COOH).
-
Confirm the structure and purity of the product by NMR and Mass Spectrometry.
Protocol 2: Peptide PEGylation
-
Activation of Carboxylated PEG:
-
Dissolve Boc-NH-PEG7-COOH (1.5 equivalents relative to the peptide) in anhydrous DCM.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-activated PEG linker.
-
-
Conjugation to Peptide:
-
Dissolve the peptide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) or an organic solvent like DMF if the peptide is not water-soluble.
-
Add the freshly prepared NHS-activated PEG solution dropwise to the peptide solution.
-
If the reaction is performed in an organic solvent, add DIPEA (2 equivalents) to act as a base.
-
Allow the reaction to proceed overnight at room temperature with gentle stirring.
-
Protocol 3: Purification of the PEGylated Peptide
-
Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris buffer, to consume any unreacted NHS-activated PEG.
-
Initial Purification (SPE):
-
Acidify the reaction mixture with 0.1% TFA.
-
Load the mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with an aqueous solution containing 0.1% TFA to remove unreacted PEG and other water-soluble impurities.
-
Elute the PEGylated peptide using a stepwise gradient of acetonitrile in water (both containing 0.1% TFA).
-
-
Final Purification (RP-HPLC):
-
For high purity, subject the fractions containing the PEGylated peptide from the SPE to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (with 0.1% TFA as a mobile phase modifier).
-
Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).
-
Collect the fractions corresponding to the mono-PEGylated peptide.
-
Protocol 4: Characterization of the PEGylated Peptide
-
Mass Spectrometry (MALDI-TOF or ESI-MS):
-
Confirm the successful conjugation and determine the molecular weight of the PEGylated peptide. The mass should correspond to the mass of the peptide plus the mass of the Boc-NH-PEG7-COOH moiety.
-
-
HPLC Analysis:
-
Assess the purity of the final product by analytical RP-HPLC. The PEGylated peptide will have a longer retention time compared to the unmodified peptide.
-
-
SDS-PAGE (for larger peptides):
-
Visualize the increase in molecular weight of the PEGylated peptide compared to the native peptide.
-
Data Presentation
Table 1: Reaction Conditions for Peptide PEGylation
| Parameter | Recommended Condition |
| Molar Ratio (Peptide:PEG:EDC:NHS) | 1 : 1.5 : 1.5 : 1.5 |
| Solvent | DMF or Phosphate Buffer (pH 7.5) |
| Reaction Temperature | Room Temperature (20-25°C) |
| Reaction Time | 12-16 hours |
| pH (for aqueous reactions) | 7.5 - 8.0 |
Table 2: Characterization Data (Example)
| Species | Theoretical Mass (Da) | Observed Mass (Da) | RP-HPLC Retention Time (min) |
| Unmodified Peptide | 2500.0 | 2500.2 | 15.2 |
| Mono-PEGylated Peptide | 2853.4 | 2853.6 | 18.5 |
Visualizations
Experimental Workflow
Caption: Workflow for the PEGylation of a peptide.
Chemical Reaction Scheme
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Activation of Hydroxyl-PEG7-Boc for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug delivery and bioconjugation to enhance the therapeutic properties of peptides, proteins, and small molecules. This process involves the covalent attachment of PEG chains, which can improve solubility, increase in vivo stability, and reduce immunogenicity. A crucial step in PEGylation is the activation of the terminal hydroxyl group of the PEG molecule to make it reactive towards functional groups on the biomolecule of interest, such as amines or thiols. This document provides detailed protocols for the activation of a heterobifunctional PEG linker, Hydroxy-PEG7-Boc, where one terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the other possesses a hydroxyl group available for activation.
The following sections detail three common methods for activating the hydroxyl group of this compound: Tosylation, Mesylation, and activation with N,N'-Disuccinimidyl Carbonate (DSC). These methods yield activated PEG intermediates that can readily react with nucleophiles on biomolecules.
Activation Chemistries
The activation of the terminal hydroxyl group of this compound is typically achieved by converting it into a better leaving group. This enhances its susceptibility to nucleophilic attack by functional groups on the target molecule.
Tosylation
Tosylation converts the hydroxyl group into a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The tosyl group is an excellent leaving group, making the resulting PEG-tosylate susceptible to nucleophilic substitution by amines, thiols, and other nucleophiles.[1][2]
Mesylation
Similar to tosylation, mesylation involves the reaction of the hydroxyl group with methanesulfonyl chloride (MsCl) and a base. This forms a mesylate ester, which is also a good leaving group for subsequent nucleophilic substitution reactions.[3]
N,N'-Disuccinimidyl Carbonate (DSC) Activation
Activation with N,N'-disuccinimidyl carbonate (DSC) introduces a succinimidyl carbonate group at the PEG terminus.[4][5][6] This activated PEG is highly reactive towards primary amines, forming a stable carbamate linkage.[5][7][8]
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate group.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)[9]
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) or pyridine (2-3 equivalents) to the solution. If using, add a catalytic amount of DMAP (0.1 equivalents).[9]
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-PEG7-Tosylate.
-
Purify the product by column chromatography on silica gel if necessary.
General Reaction Scheme: Boc-NH-(PEG)7-OH + TsCl --(Base)--> Boc-NH-(PEG)7-OTs
Protocol 2: Mesylation of this compound
This protocol details the mesylation of the terminal hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)[3]
-
Saturated ammonium chloride solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 equivalents).
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[3]
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated ammonium chloride solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude Boc-PEG7-OMs.
-
Purify by column chromatography if needed.
General Reaction Scheme: Boc-NH-(PEG)7-OH + MsCl --(Base)--> Boc-NH-(PEG)7-OMs
Protocol 3: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)
This protocol describes the activation of the hydroxyl group of this compound using DSC to form an NHS-activated carbonate.
Materials:
-
This compound
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N'-Diisopropylethylamine (DIPEA)[4]
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1 equivalent) and N,N'-disuccinimidyl carbonate (1.5 equivalents) in anhydrous acetonitrile or DCM under an inert atmosphere.[8]
-
Add triethylamine (2-3 equivalents) to the solution.[8]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove any precipitated triethylammonium salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-PEG7-O-NHS carbonate.
-
The product can be purified by recrystallization or column chromatography.
General Reaction Scheme: Boc-NH-(PEG)7-OH + DSC --(Base)--> Boc-NH-(PEG)7-O-CO-O-NHS
Data Presentation
| Activation Method | Activating Agent | Typical Molar Ratio (PEG:Agent:Base) | Typical Solvent | Reaction Time (hours) | Typical Yield (%) | Resulting Functional Group |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | 1 : 1.2 : 1.5-3 | Dichloromethane | 12-24 | >90 | Tosylate (-OTs) |
| Mesylation | Methanesulfonyl chloride (MsCl) | 1 : 1.2 : 1.5 | Dichloromethane | 12-24 | >95 | Mesylate (-OMs) |
| DSC Activation | N,N'-Disuccinimidyl carbonate (DSC) | 1 : 1.5 : 2-3 | Acetonitrile/DCM | 4-6 | ~90 | NHS Carbonate |
Visualization of Workflows and Pathways
General Workflow for Hydroxyl-PEG Activation and Conjugation
References
- 1. Tosylate-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 2. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 3. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,N'-Disuccinimidyl carbonate | 74124-79-1 | Benchchem [benchchem.com]
- 5. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 6. DSC - Enamine [enamine.net]
- 7. N,N'-Disuccinimidyl Carbonate (DSC) [oakwoodchemical.com]
- 8. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7301003B2 - Method of preparing polymers having terminal amine groups - Google Patents [patents.google.com]
Application Notes & Protocols: Characterization of Hydroxy-PEG7-Boc Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy-PEG7-Boc is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates.[1][2] Its precise chemical structure, purity, and integrity are critical for the successful synthesis and ultimate efficacy of the final therapeutic agent. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound conjugates using state-of-the-art techniques.
The primary analytical methods covered include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.
-
Mass Spectrometry (MS): For molecular weight verification.
Analytical Methods Overview
A multi-faceted analytical approach is essential for the robust characterization of this compound conjugates. The combination of NMR, HPLC, and MS provides orthogonal information, ensuring a thorough understanding of the material's identity, purity, and stability.
Caption: General workflow for the analytical characterization of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the presence of the key functional groups: the hydroxyl (-OH) group, the polyethylene glycol (PEG) backbone, and the tert-butyloxycarbonyl (Boc) protecting group.[3][4][5]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound conjugate into a clean, dry vial.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3]
-
Ensure complete dissolution by gentle vortexing.
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulates.[3]
-
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher.[3]
-
Temperature: 298 K (25 °C).[3]
-
Locking and Shimming: Lock on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.[3]
-
Pulse Sequence: Standard ¹H acquisition.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate all signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
The characteristic signals for this compound should be observed. It is important to be aware of potential complications from ¹³C-¹H coupling in the PEG backbone, which can lead to satellite peaks that increase with the number of repeating units.[4][5]
-
Expected ¹H NMR Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (-C(CH₃)₃) | ~1.44 | Singlet | 9H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.64 | Multiplet | ~28H |
| -CH₂-OH | ~3.71 | Triplet | 2H |
| -CH₂-O-Boc | ~3.55 | Triplet | 2H |
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound conjugates.[] Reversed-phase HPLC (RP-HPLC) is typically employed to separate the main compound from any impurities. Due to the lack of a strong chromophore in the PEG structure, detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD) are often necessary.[7][8][9] Alternatively, derivatization can be performed to introduce a UV-active moiety.
Experimental Protocol: RP-HPLC with CAD
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions for linearity and limit of detection/quantification determination.
-
Filter all samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) % B 0.0 20 10.0 80 10.1 95 12.0 95 12.1 20 | 15.0 | 20 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
CAD Settings: Optimized for the specific instrument and analyte concentration.
-
-
Data Analysis:
-
Integrate the peak corresponding to the this compound conjugate.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components in the chromatogram.
-
Purity Assessment Workflow
Caption: Workflow for purity determination of this compound via HPLC-CAD.
III. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound conjugate. Electrospray Ionization (ESI) is a common technique for this type of molecule.[4][10] The analysis will confirm the mass of the parent molecule and can also help identify any impurities or degradation products.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the this compound conjugate (approximately 10-100 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile with 0.1% formic acid.
-
-
Instrument Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizer Gas: Nitrogen, at a pressure optimized for stable spray.
-
-
Data Interpretation:
-
The expected monoisotopic mass for this compound (C₂₀H₄₀O₁₀) is approximately 440.26 g/mol .
-
Look for the protonated molecule [M+H]⁺ at m/z ~441.27 and other common adducts such as the sodium adduct [M+Na]⁺ at m/z ~463.25.
-
Tandem MS (MS/MS) can be used to further confirm the structure by observing characteristic fragmentation patterns, such as the loss of the Boc group or cleavages along the PEG chain.[10][11]
-
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | [C₂₀H₄₁O₁₀]⁺ | 441.2673 | To be determined |
| [M+Na]⁺ | [C₂₀H₄₀NaO₁₀]⁺ | 463.2492 | To be determined |
| [M+K]⁺ | [C₂₀H₄₀KO₁₀]⁺ | 479.2231 | To be determined |
Summary of Analytical Data
The following table summarizes the expected quantitative data from the characterization of a high-purity batch of this compound.
| Analytical Technique | Parameter | Specification |
| ¹H NMR | Structure Confirmation | Conforms to structure |
| Boc Protons (ppm) | ~1.44 | |
| PEG Backbone (ppm) | ~3.64 | |
| RP-HPLC | Purity (% Area) | ≥ 95% |
| Retention Time (min) | Compound-specific | |
| ESI-MS | [M+H]⁺ (m/z) | 441.27 ± 0.1 |
| [M+Na]⁺ (m/z) | 463.25 ± 0.1 |
This comprehensive analytical approach ensures the quality and consistency of this compound conjugates, which is paramount for their application in the development of novel therapeutics.
References
- 1. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 2. Hydroxy-PEG7-CH2-Boc - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ibms.sinica.edu.tw [ibms.sinica.edu.tw]
- 10. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxy-PEG7-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy-PEG7-Boc is a heterobifunctional linker molecule widely employed in the development of targeted drug delivery systems. It features a hydroxyl (-OH) group at one end and a tert-butyloxycarbonyl (Boc)-protected amine group at the other, connected by a hydrophilic 7-unit polyethylene glycol (PEG) spacer. This structure provides a versatile platform for conjugating a targeting moiety to a therapeutic agent. The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for sequential and controlled conjugation reactions. The primary application of this compound to date is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins associated with disease.[4][5] A PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two.[6][7] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][5]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the synthesis of drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C19H39NO9 | [8] |
| Molecular Weight | 425.5 g/mol | [8] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents | Generic |
| Purity | Typically >95% | Generic |
Application in PROTAC-Mediated Targeted Protein Degradation
The most prominent application of this compound is as a flexible linker in the construction of PROTACs. The length and hydrophilicity of the PEG7 chain can significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is critical for efficient protein degradation.
Signaling Pathway: Ubiquitin-Proteasome System
PROTACs utilizing this compound as a linker hijack the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagram illustrates this process.
Caption: PROTAC-mediated protein degradation via the ubiquitin-proteasome pathway.
Example Signaling Pathway Targeted by PROTACs: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[1][9] Kinases within this pathway are attractive targets for PROTAC-mediated degradation.
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a common target for PROTACs.
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis and evaluation of a PROTAC utilizing this compound as a linker.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - CH [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Hydroxy-PEG7-Boc to a Warhead for PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] A PROTAC molecule consists of a ligand that binds to a target protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to increase solubility and provide conformational flexibility.[2] This document provides detailed protocols for coupling a commonly used PEG linker, Hydroxy-PEG7-Boc, to two different types of warheads for the initial stage of PROTAC assembly. The Boc (tert-butyloxycarbonyl) protecting group on the amine terminus of the linker allows for its later deprotection and conjugation to an E3 ligase ligand.
Two primary strategies for coupling the hydroxyl terminus of the PEG linker to a warhead are presented:
-
Steglich Esterification: For warheads containing a carboxylic acid functional group.
-
Mitsunobu Reaction: For warheads containing a phenolic hydroxyl group.
These protocols are intended to serve as a guide and may require optimization based on the specific warhead and linker being used.
Data Presentation
Table 1: Reagents and Typical Reaction Conditions for Steglich Esterification
| Reagent/Parameter | Molar Equivalence (relative to Warhead) | Concentration/Condition | Purpose |
| Carboxylic Acid Warhead (e.g., JQ1-carboxylic acid) | 1.0 | - | Binds to the target protein |
| This compound | 1.0 - 1.5 | - | Linker |
| Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) | 1.1 - 1.5 | - | Carboxylic acid activating agent |
| 4-Dimethylaminopyridine (DMAP) | 0.1 - 0.2 | Catalytic | Acyl-transfer catalyst |
| Solvent | - | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | Reaction medium |
| Temperature | - | Room Temperature | Reaction condition |
| Reaction Time | - | 2 - 24 hours | Varies with substrates |
| Typical Yield | - | 60 - 90% | Product yield |
Table 2: Reagents and Typical Reaction Conditions for Mitsunobu Reaction
| Reagent/Parameter | Molar Equivalence (relative to Warhead) | Concentration/Condition | Purpose |
| Phenolic Warhead | 1.0 | - | Binds to the target protein |
| This compound | 1.0 - 1.5 | - | Linker |
| Triphenylphosphine (PPh₃) | 1.5 | - | Activates the alcohol |
| Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | 1.5 | - | Activates the alcohol |
| Solvent | - | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Reaction medium |
| Temperature | - | 0 °C to Room Temperature | Reaction condition |
| Reaction Time | - | 4 - 12 hours | Varies with substrates |
| Typical Yield | - | 50 - 80% | Product yield |
Experimental Protocols
Protocol 1: Coupling of this compound to a Carboxylic Acid-Containing Warhead via Steglich Esterification
This protocol describes the esterification of a warhead containing a carboxylic acid, using JQ1-carboxylic acid as an example. JQ1 is a potent BET bromodomain inhibitor.[3]
Materials:
-
JQ1-carboxylic acid[4]
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-Dimethylaminopyridine (DMAP)[5]
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the carboxylic acid warhead (e.g., JQ1-carboxylic acid, 1.0 eq).
-
Dissolve the warhead in anhydrous DCM.
-
Add this compound (1.2 eq) to the solution.
-
Add DMAP (0.1 eq) to the reaction mixture.
-
-
Reaction Initiation:
-
In a separate container, dissolve DCC or DIC (1.2 eq) in a minimal amount of anhydrous DCM.
-
Slowly add the DCC/DIC solution to the reaction mixture at room temperature with vigorous stirring. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material (warhead) is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the urea precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired linker-warhead conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Coupling of this compound to a Phenolic Warhead via Mitsunobu Reaction
This protocol describes the etherification of a warhead containing a phenolic hydroxyl group. The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups with inversion of stereochemistry if a chiral alcohol is used.[6]
Materials:
-
Phenolic warhead
-
This compound
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the phenolic warhead (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution with stirring. The reaction is often exothermic and may develop a yellow or orange color.
-
-
Reaction Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct, which can often be challenging to remove.
-
Purify the crude product by silica gel column chromatography. A carefully selected solvent system is crucial for separating the desired product from the byproducts.
-
-
Characterization:
-
Characterize the purified linker-warhead conjugate by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Mandatory Visualization
Caption: Workflow for PROTAC assembly.
Caption: Steglich esterification pathway.
Caption: Mitsunobu reaction pathway.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction: A Versatile Tool for PEG End Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Hydroxy-PEG7-Boc to E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the chemical conjugation of the heterobifunctional linker, Hydroxy-PEG7-Boc, to a representative E3 ligase ligand. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce the degradation of specific target proteins.
Introduction
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. A key component of a PROTAC is the linker that connects the E3 ligase ligand to the target protein ligand. The nature of the linker, including its length and composition, is crucial for the efficacy of the PROTAC.
This compound is a popular polyethylene glycol (PEG)-based linker. The PEG chain enhances solubility and provides a flexible spacer, while the terminal hydroxyl and Boc-protected amine groups offer versatile handles for conjugation. This document outlines the protocols for two common strategies for linking this compound to an E3 ligase ligand:
-
Strategy A: Amide bond formation following Boc deprotection.
-
Strategy B: Ether linkage via the hydroxyl group.
Signaling Pathway and Experimental Workflow
The overall goal of this procedure is to synthesize a key intermediate in the development of a PROTAC. The resulting E3 ligase ligand-linker conjugate can then be further reacted with a ligand for a target protein of interest.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism by which a PROTAC induces the degradation of a target protein.
Caption: PROTAC-induced protein degradation pathway.
Experimental Workflow for Conjugation
The following diagram outlines the general steps for the synthesis, purification, and characterization of the E3 ligase ligand-linker conjugate.
Caption: General experimental workflow for synthesis.
Experimental Protocols
Note: These protocols are generalized and may require optimization based on the specific E3 ligase ligand used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Strategy A: Amide Bond Formation via Boc Deprotection
This strategy is suitable for E3 ligase ligands that possess a carboxylic acid functional group.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt is typically used in the next step without further purification.
Step 2: Amide Coupling with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (with a carboxylic acid moiety) (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the solution and stir for 10 minutes at room temperature.
-
Add a solution of the deprotected Hydroxy-PEG7-amine from Step 1 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Strategy B: Ether Linkage via Mitsunobu Reaction
This strategy is suitable for E3 ligase ligands that have a phenolic hydroxyl group.
-
Dissolve the E3 ligase ligand (with a phenolic hydroxyl group) (1.0 eq), this compound (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography or preparative HPLC to yield the desired ether-linked conjugate.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to a model E3 ligase ligand.
Table 1: Reaction Conditions for Amide Coupling (Strategy A)
| Parameter | Value |
| E3 Ligase Ligand (eq) | 1.0 |
| Hydroxy-PEG7-Amine (eq) | 1.1 |
| Coupling Reagent (HATU) (eq) | 1.2 |
| Base (DIPEA) (eq) | 3.0 |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 50-70% |
Table 2: Purification and Characterization Data
| Analysis | Method | Expected Result |
| Purification | Reverse-Phase HPLC | Single major peak corresponding to the product |
| Identity Confirmation | LC-MS (ESI+) | [M+H]⁺ ion corresponding to the calculated mass |
| Purity Assessment | HPLC-UV (254 nm) | >95% |
| Structural Elucidation | ¹H NMR, ¹³C NMR | Peaks consistent with both the E3 ligand and PEG linker |
Characterization
5.1 High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
5.2 Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product. The observed mass should correspond to the calculated mass of the E3 ligase ligand-PEG7-Boc conjugate.
5.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of the conjugate. The spectra should contain characteristic peaks for both the E3 ligase ligand and the PEG linker, and the integration of the peaks should be consistent with the expected structure.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the successful conjugation of this compound to E3 ligase ligands. The choice of strategy will depend on the available functional groups on the E3 ligase ligand. Proper purification and thorough characterization are essential to ensure the quality of the synthesized conjugate for its use in the development of potent and selective PROTACs.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Hydroxy-PEG7-Boc
Welcome to the technical support center for troubleshooting issues related to the Boc deprotection of Hydroxy-PEG7-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common problems encountered during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
A1: Incomplete Boc deprotection is a common issue that can arise from several factors. The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis, and the efficiency of this reaction depends on adequate acid strength, reaction time, temperature, and proper solvation of the PEG-ylated compound.[1]
Possible Causes and Solutions:
-
Insufficient Acid Strength or Concentration: The concentration of the acid may be too low to effectively cleave the Boc group.[1]
-
Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may require more time or a higher temperature to reach completion.[1]
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Most deprotections are performed at room temperature; however, gentle heating might be necessary for some substrates.[1]
-
-
Solvent Issues: The choice of solvent is critical for ensuring that both the this compound and the acid are fully dissolved.[1]
-
Solution: Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1] Ensure your PEGylated compound has good solubility in the chosen solvent.
-
-
Steric Hindrance: The PEG chain, although relatively short in this compound, can still present some steric hindrance, slowing down the reaction rate.[1][3]
-
Solution: In addition to increasing acid concentration and reaction time, consider using a less sterically hindered acid if possible, although TFA and HCl are standard.
-
Q2: I am observing side products after the deprotection reaction. What could be the cause?
A2: The formation of side products is often due to the reactive nature of the carbocation intermediate generated during the cleavage of the Boc group.[4][5]
Possible Causes and Solutions:
-
Alkylation by tert-butyl cation: The tert-butyl cation formed during the reaction can alkylate nucleophilic functional groups on your molecule or scavenger-sensitive amino acid residues if present.[4][5]
-
Acid-Labile Functional Groups: If your molecule contains other acid-sensitive groups, they may be cleaved or modified under the deprotection conditions.[8]
-
Solution: Consider using milder deprotection conditions. This could involve using a lower concentration of a strong acid or switching to a weaker acid system.[9] For example, 4M HCl in 1,4-dioxane is often considered milder than TFA.[9] In some cases, thermal deprotection can be an option, though it may require high temperatures.[10]
-
Q3: How can I effectively monitor the progress of the deprotection reaction?
A3: Monitoring the reaction is crucial to determine the optimal reaction time and to ensure complete conversion. Several analytical techniques can be employed.[1]
Monitoring Techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][11]
Q4: What is the best way to work up the reaction and isolate the deprotected product?
A4: The work-up procedure aims to remove excess acid and isolate the deprotected amine, which is typically in the form of an ammonium salt.
Work-up and Isolation Methods:
-
Evaporation of Acid: For a volatile acid like TFA, it can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1]
-
Precipitation: The deprotected product, as its ammonium salt, can often be precipitated by adding a non-polar solvent like cold diethyl ether to the reaction residue.[1][6]
-
Aqueous Workup: If the free amine is desired and is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1][12] This should be done carefully to avoid hydrolysis of other sensitive groups.
Quantitative Data Summary
The following tables summarize common reaction conditions for Boc deprotection. These should be considered as starting points and may require optimization for your specific substrate and experimental setup.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1] | Dichloromethane (DCM)[1] | 0°C to Room Temperature[1] | 1-2 hours[1] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[1][2] | 0°C to Room Temperature[2] | 10-20 minutes to 2 hours[2][9] |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers)[6][7] | None (neat) or DCM[6][7] | Room Temperature[6] | 1-2 hours[6] |
Table 2: Common Scavengers Used in Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5-5%[1] | General carbocation scavenger.[4] |
| Water | 2.5%[4] | Often used in combination with other scavengers.[4] |
| Thioanisole | 5%[4] | Particularly effective for protecting methionine residues.[4] |
| 1,2-Ethanedithiol (EDT) | 2.5%[4] | Effective for protecting sulfur-containing residues.[4] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1]
-
If necessary, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
Co-evaporate with toluene (3 times) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][12]
Protocol 2: Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected this compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[9]
-
At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[9]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, remove the solvent under reduced pressure.[9]
-
The resulting hydrochloride salt can often be precipitated by trituration with diethyl ether and collected by filtration.[9]
-
If the free amine is required, dissolve the hydrochloride salt in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃ solution).[9]
Visualizations
Boc Deprotection Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
Boc Deprotection Reaction Pathway
Caption: Simplified reaction pathway for the acidic deprotection of a Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: TFA-Mediated Boc Deprotection of PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with trifluoroacetic acid (TFA)-mediated Boc deprotection of polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of TFA-mediated Boc deprotection?
The cleavage of the tert-butyloxycarbonyl (Boc) group by TFA follows an acid-catalyzed elimination mechanism. The process involves the initial protonation of the carbonyl oxygen of the Boc group by TFA. This leads to the formation of an unstable intermediate, which then fragments to release a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide. The resulting free amine is then protonated by the excess TFA to form the trifluoroacetate salt.[1]
Q2: What are the most common side products observed during the TFA-mediated Boc deprotection of PEG linkers?
The most common side product is the result of alkylation by the tert-butyl cation generated during the deprotection process.[1] This reactive electrophile can alkylate any nucleophilic sites on the PEG linker or the attached molecule. Electron-rich amino acid residues such as tryptophan, methionine, tyrosine, and cysteine are particularly susceptible to this side reaction.
Another potential issue is the cleavage of other acid-sensitive functional groups that may be present in the molecule, such as ester bonds. One user reported a 10-20% loss of ester bonds during TFA-mediated Boc deprotection.[1]
Q3: How can I minimize the formation of side products?
The most effective way to minimize side products is by using "scavengers" in the TFA deprotection solution. Scavengers are reagents that trap the reactive tert-butyl cations, preventing them from reacting with your molecule of interest.[1] Common scavengers include triisopropylsilane (TIS) and water.[1] A frequently used mixture is a cocktail of TFA, TIS, and water in a 95:2.5:2.5 ratio.[1]
Troubleshooting Guide
Problem 1: My Boc deprotection is incomplete.
-
Possible Cause: Insufficient Acid Strength or Concentration.
-
Solution: The Boc group is cleaved by acidolysis. If the acid concentration is too low, the reaction may not go to completion.[1] A study comparing 55% TFA in dichloromethane (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[1] This suggests that for some substrates, especially those on a solid support, excessively high concentrations of TFA might not be optimal due to factors like resin swelling.[1] Consider increasing the TFA concentration from 20% to 50% in DCM.[1] For particularly stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[1]
-
-
Possible Cause: Inadequate Reaction Time or Temperature.
-
Solution: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1] While many deprotections are performed at room temperature, extending the reaction time and monitoring the progress by TLC or LC-MS is recommended.[1] Gentle heating can sometimes be employed, but this may also increase the formation of side products.
-
-
Possible Cause: Steric Hindrance.
-
Solution: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction. In such cases, a combination of a stronger acid, longer reaction time, and the use of an effective scavenger cocktail is crucial.
-
Problem 2: I am observing a significant amount of side products.
-
Possible Cause: Alkylation by tert-butyl Cations.
-
Solution: The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic residues.[1] To prevent this, incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your molecule.
-
-
Possible Cause: Degradation of Acid-Sensitive Groups.
-
Solution: If your molecule contains other acid-labile groups, such as ester bonds, they may be cleaved under the deprotection conditions.[1] Consider using milder deprotection conditions. Alternative methods include thermal deprotection, Lewis acid catalysis (e.g., zinc bromide), or using a system like oxalyl chloride/methanol.
-
Problem 3: How can I monitor the progress of the deprotection reaction?
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product (which will have a lower Rf value).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment, allowing for the quantification of the starting material, product, and any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm can be monitored.[1]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. |
| Trifluoroacetic Acid (TFA) | 95% (with scavengers) | - | 1 - 4 hours | Room Temp. |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp. |
Source: Adapted from Benchchem.[1]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Source: Adapted from Benchchem.[1]
Table 3: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Model Peptide
| Scavenger Cocktail (v/v/v) | % Peptide | % S-tert-butylated Peptide |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
Note: Data is for a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage. Source: Internal Analysis by Benchchem.[2]
Experimental Protocols
Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA/DCM
-
Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).
-
If necessary, add scavengers such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (3x) to remove residual TFA.[1]
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]
Protocol 2: Analytical Monitoring of Boc Deprotection by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected deprotected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]
Visualizations
References
Technical Support Center: Optimizing Hydroxy-PEG7-Boc Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the yield of Hydroxy-PEG7-Boc conjugation reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule containing a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group, connected by a seven-unit polyethylene glycol (PEG) spacer. Its primary applications are in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras), where the PEG spacer enhances solubility and the distinct functional groups allow for sequential conjugation to two different molecules.
Q2: What is the purpose of the Boc protecting group?
The Boc group is a common protecting group for amines.[1] It prevents the amine end of the this compound from reacting during the conjugation of the hydroxyl group. This allows for selective, stepwise reactions. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal the free amine for a subsequent conjugation step.[2]
Q3: What are the most common challenges in this compound conjugation?
The most common challenges include achieving selective mono-conjugation at the hydroxyl group, preventing side reactions, dealing with incomplete reactions, and purification of the final product. Achieving a high yield of the desired mono-substituted product is a primary goal.[3]
Q4: How can I monitor the progress of the conjugation reaction?
Reaction progress can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the product spot.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate assessment and quantification of reactants, products, and byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the conversion of starting material to product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc conjugation to the hydroxyl group of a starting material using this compound.
| Problem | Possible Causes | Solutions & Recommendations |
| Low or No Product Yield | Incomplete activation of the hydroxyl group. | Ensure the activating agent (e.g., tosyl chloride, mesyl chloride) is fresh and used in the correct stoichiometry. Perform the activation step under anhydrous conditions. |
| Low reactivity of the substrate. | Increase reaction temperature or time. Consider using a stronger activating agent or a catalyst. | |
| Steric hindrance at the reaction site. | A longer PEG linker might be necessary if steric hindrance is a significant issue. | |
| Incorrect reaction pH. | The optimal pH for the specific conjugation chemistry should be maintained. For many esterification reactions, slightly acidic conditions are favored, while ether formation is often performed under basic conditions. | |
| Formation of Multiple Products | Reaction at other functional groups on the substrate. | Ensure that other reactive groups on your target molecule are appropriately protected. |
| Di-PEGylation (if the substrate has multiple hydroxyl groups). | Use a limiting amount of the this compound reagent to favor mono-substitution. A molar ratio of 1:1 or slightly less of the PEG reagent to the substrate is a good starting point.[3] | |
| Side reactions of the Boc-protected amine. | While generally stable, prolonged exposure to harsh conditions could potentially affect the Boc group. Ensure reaction conditions are as mild as possible. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time or increase the temperature if necessary.[4] |
| Poor solubility of reactants. | Choose a solvent system in which all reactants are fully soluble. A co-solvent like DMF or DMSO may be required. | |
| Deactivation of reagents. | Ensure all reagents are of high quality and stored under appropriate conditions. Use freshly prepared solutions. | |
| Difficult Purification | Similar polarity of product and starting material. | Optimize your chromatography conditions (e.g., gradient, solvent system) for better separation. Consider derivatization of the product or starting material to alter its polarity before purification. |
| Presence of closely related side products. | High-resolution chromatography techniques like preparative HPLC may be necessary. |
Experimental Protocols
Due to the lack of a publicly available, specific protocol for "this compound" conjugation, the following is a general, illustrative protocol for the mono-Boc protection of a diol, which can be adapted for the conjugation of this compound to a hydroxyl-containing molecule. This is a hypothetical protocol and must be optimized for your specific application.
Protocol 1: Illustrative Mono-Conjugation of this compound to a Diol
Materials:
-
Diol starting material
-
This compound
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Activation of this compound (as an example):
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add TEA (1.2 equivalents).
-
Cool the mixture to 0°C.
-
Slowly add TsCl (1.1 equivalents) dissolved in anhydrous DCM.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated PEG linker (e.g., Boc-PEG7-OTs).
-
-
Conjugation to the Diol:
-
Dissolve the diol (1.5 equivalents) in anhydrous THF.
-
Carefully add NaH (1.2 equivalents) at 0°C.
-
Stir for 30 minutes at 0°C.
-
Slowly add the activated Boc-PEG7-OTs (1 equivalent) dissolved in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Quantitative Data (Illustrative)
The following table presents hypothetical data for optimizing the molar ratio of activated this compound to a diol substrate. This data is for illustrative purposes only and does not represent actual experimental results.
| Molar Ratio (Activated PEG : Diol) | Reaction Time (h) | Conversion (%) | Mono-adduct Yield (%) | Di-adduct Yield (%) |
| 0.8 : 1 | 24 | 75 | 65 | 5 |
| 1 : 1 | 24 | 90 | 70 | 15 |
| 1.2 : 1 | 24 | 98 | 60 | 35 |
| 1.5 : 1 | 24 | 99 | 45 | 50 |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield in conjugation reactions.
References
Navigating the Complexities of PEGylated Protein and Peptide Purification: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) to proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. This modification can improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, shielding it from proteolytic degradation, and reducing its immunogenicity. However, the purification of these conjugated molecules presents a unique set of challenges stemming from the inherent heterogeneity of the PEGylation reaction. This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the purification of PEGylated proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying PEGylated proteins and peptides?
The main difficulties arise from the complexity of the reaction mixture, which often contains a heterogeneous population of molecules.[] This includes the desired PEGylated conjugate, unreacted protein or peptide, excess PEG reagent, and various byproducts such as multi-PEGylated species and positional isomers (where PEG is attached at different sites on the molecule).[] These different forms can have very similar physicochemical properties, making their separation a significant hurdle.[2][3]
Q2: How does the size of the attached PEG molecule affect purification?
The size of the PEG chain has a substantial impact on the purification strategy. Larger PEG moieties lead to a greater increase in the hydrodynamic radius of the protein, which generally improves resolution in size-based separation methods like size exclusion chromatography (SEC).[4] In ion-exchange chromatography (IEX), a larger PEG chain can more effectively shield the protein's surface charges, altering its interaction with the stationary phase and often leading to earlier elution.[5]
Q3: Can positional isomers of a mono-PEGylated protein be separated?
Yes, separating positional isomers is possible, though often challenging. Techniques that offer high resolution based on subtle differences in surface properties are typically required. Ion-exchange chromatography (IEX) and reverse-phase high-performance liquid chromatography (RP-HPLC) have proven effective in separating positional isomers due to slight variations in charge distribution or hydrophobicity conferred by the different PEG attachment sites.[][2]
Q4: What are the most common chromatography techniques used for PEGylated protein purification?
The most frequently employed chromatographic methods are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size. It is very effective for removing unreacted PEG and separating the PEGylated protein from the smaller, unmodified protein.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. It is a powerful technique for separating species with different degrees of PEGylation and can also resolve positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's surface hydrophobicity, enabling separation.[]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for the analysis and purification of PEGylated peptides and for separating positional isomers.[]
Q5: Are there non-chromatographic methods for purifying PEGylated proteins?
Yes, non-chromatographic techniques like ultrafiltration/diafiltration (UF/DF) can be used. These methods separate molecules based on size using semi-permeable membranes and are often employed for buffer exchange and removing unreacted PEG.[6][7] While generally not suitable for resolving different PEGylated species, UF/DF can be a valuable initial purification step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of PEGylated proteins and peptides.
Issue 1: Broad or Tailing Peaks in Chromatography
Broad or tailing peaks can compromise resolution and the accuracy of quantification.
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Column Matrix: The PEG moiety or the protein itself may be interacting non-specifically with the stationary phase. | For SEC, consider adding a small percentage of an organic modifier (e.g., isopropanol or ethanol) to the mobile phase to disrupt hydrophobic interactions. For IEX, optimize the salt concentration and pH of the mobile phase. |
| Heterogeneity of the PEGylated Product: The inherent polydispersity of the PEG reagent itself can contribute to peak broadening.[8] | This is an inherent challenge. Using monodisperse PEG reagents can result in sharper peaks.[8] Analytical techniques like mass spectrometry can help to characterize the heterogeneity within a peak. |
| Column Overloading: Injecting too much sample can lead to poor peak shape. | Reduce the sample load. Perform a loading study to determine the optimal sample concentration and injection volume for your column. |
| Poor Column Condition: A deteriorating column can lead to band broadening. | Flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Inappropriate Flow Rate: A flow rate that is too high can reduce separation efficiency. | Optimize the flow rate. A lower flow rate generally leads to better resolution, but this needs to be balanced with the run time. |
Issue 2: Poor Resolution Between PEGylated and Unmodified Protein
Incomplete separation of the desired product from the starting material is a frequent challenge.
| Possible Cause | Troubleshooting Steps |
| Inadequate Separation Principle (SEC): The difference in hydrodynamic radius between the PEGylated and unmodified protein may not be sufficient for baseline separation. A general guideline is that the molecular weight difference should be at least two-fold for effective SEC separation.[9] | If the PEG size is small, SEC may not be the ideal method. Consider using a technique that separates based on a different property, such as charge (IEX) or hydrophobicity (HIC or RP-HPLC). |
| Suboptimal Conditions (IEX): The charge difference between the species may not be fully exploited. | Optimize the pH of the mobile phase to maximize the charge difference between the PEGylated and unmodified protein. A shallower salt gradient can also improve resolution. |
| Inappropriate Stationary Phase (HIC/RP-HPLC): The chosen column may not provide sufficient selectivity. | Screen different stationary phases with varying degrees of hydrophobicity. For RP-HPLC, C4 and C18 columns are common starting points for proteins and peptides, respectively.[10] |
Issue 3: Low Yield of Purified PEGylated Protein
Recovering a sufficient amount of the target molecule is crucial.
| Possible Cause | Troubleshooting Steps |
| Precipitation of PEGylated Protein: PEGylated proteins can sometimes be prone to aggregation, especially at high concentrations or under certain buffer conditions. | Perform a solubility study to determine the optimal buffer conditions (pH, ionic strength, excipients). Work at lower protein concentrations if possible. |
| Irreversible Binding to the Column: The product may be binding too strongly to the stationary phase. | For IEX, try a steeper salt gradient or adjust the pH to reduce the protein's charge. For HIC, use a lower starting salt concentration or a less hydrophobic resin. For RP-HPLC, a stronger organic solvent or a different ion-pairing agent may be necessary. |
| Losses During Ultrafiltration/Diafiltration: The PEGylated protein may be passing through the membrane. | Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate. The MWCO should be significantly smaller than the molecular weight of the PEGylated protein. Be aware that the flexible nature of PEG can sometimes lead to passage through pores that would retain a globular protein of similar molecular weight.[11] |
Quantitative Data Summary
The following tables provide a summary of typical performance parameters for different purification techniques. Please note that these values are illustrative and can vary significantly depending on the specific protein, PEG reagent, and experimental conditions.
Table 1: Comparison of Chromatographic Techniques for PEGylated Protein Purification
| Technique | Typical Purity (%) | Typical Yield (%) | Resolution of Different Species | Strengths | Limitations |
| SEC | >95% (for removing unreacted protein/PEG) | >90% | Good for separating by size (degree of PEGylation) | Robust, predictable, good for initial cleanup | Poor resolution for species of similar size (e.g., positional isomers, small PEG) |
| IEX | >90%[5] | 80-95% | Excellent for separating by degree of PEGylation and positional isomers | High capacity, high resolution | Can be sensitive to buffer conditions, PEG can shield charges |
| HIC | Variable (highly protein dependent) | 70-90% | Can separate based on changes in hydrophobicity upon PEGylation | Orthogonal selectivity to IEX and SEC | Performance is difficult to predict, may require high salt concentrations |
| RP-HPLC | >98% (analytical scale) | Lower for preparative scale | Excellent for resolving positional isomers and analyzing purity | High resolution, suitable for peptides | Can be denaturing for some proteins, limited loading capacity |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Size Exclusion Chromatography (SEC) for Separation of a 20 kDa PEGylated Protein from Unmodified Protein
-
Column: Select a high-resolution SEC column with an appropriate molecular weight range (e.g., a column suitable for separating proteins in the 10-150 kDa range).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4. To minimize non-specific interactions, the mobile phase can be supplemented with 150-300 mM NaCl.[12]
-
Flow Rate: 0.5 mL/min.
-
Sample Preparation: Dissolve the PEGylation reaction mixture in the mobile phase to a final protein concentration of 1-5 mg/mL. Filter the sample through a 0.22 µm filter before injection.
-
Injection Volume: 100 µL.
-
Detection: UV absorbance at 280 nm.
-
Procedure: a. Equilibrate the column with at least two column volumes of mobile phase until a stable baseline is achieved. b. Inject the prepared sample. c. Monitor the elution profile. The PEGylated protein will elute earlier than the unmodified protein. d. Collect fractions corresponding to the desired peak. e. Analyze the collected fractions for purity using SDS-PAGE or analytical RP-HPLC.
Protocol 2: Ion-Exchange Chromatography (IEX) for Separation of Mono- and Di-PEGylated Species
-
Column: A strong cation exchange column (e.g., SP Sepharose) or a strong anion exchange column (e.g., Q Sepharose), depending on the pI of the protein and the chosen buffer pH.
-
Buffers:
-
Buffer A (Binding Buffer): 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange).
-
Buffer B (Elution Buffer): Buffer A + 1 M NaCl.
-
-
Flow Rate: 1 mL/min.
-
Sample Preparation: Dilute the PEGylation reaction mixture in Buffer A to a final protein concentration of 1-2 mg/mL. Ensure the conductivity of the sample is low enough for binding.
-
Procedure: a. Equilibrate the column with 5-10 column volumes of Buffer A. b. Load the prepared sample onto the column. c. Wash the column with Buffer A until the baseline returns to zero to remove unbound material. d. Elute the bound proteins with a linear gradient of 0-50% Buffer B over 20 column volumes. e. Collect fractions and analyze by SDS-PAGE and/or SEC to identify fractions containing the desired PEGylated species. Typically, species with a higher degree of PEGylation will elute earlier due to charge shielding.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Polishing of a PEGylated Antibody
-
Column: A HIC column with an appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Buffers:
-
Buffer A (Binding Buffer): 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Buffer B (Elution Buffer): 50 mM sodium phosphate, pH 7.0.
-
-
Flow Rate: 1 mL/min.
-
Sample Preparation: Add ammonium sulfate to the PEGylated antibody solution to a final concentration of 1.5 M.
-
Procedure: a. Equilibrate the column with 5-10 column volumes of Buffer A. b. Load the sample onto the column. c. Wash the column with Buffer A to remove unbound contaminants. d. Elute the bound antibody with a linear gradient of 0-100% Buffer B over 10-20 column volumes. e. Collect fractions and analyze for purity and aggregation.
Protocol 4: Reverse-Phase HPLC (RP-HPLC) for Purity Analysis of a PEGylated Peptide
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Flow Rate: 1 mL/min.
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Column Temperature: 40°C.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the sample (typically 10-20 µL of a 0.1-1 mg/mL solution). c. Run the gradient and monitor the elution of the peptide and any impurities.
Visualizing Purification Workflows
The following diagrams illustrate the logical flow of common purification strategies for PEGylated proteins.
Caption: A typical multi-step purification workflow for PEGylated proteins.
Caption: A logical decision tree for troubleshooting common purification issues.
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of strong anion-exchangers for the purification of a PEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultrafiltration characteristics of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Strategies to improve the solubility of Hydroxy-PEG7-Boc conjugates
Welcome to the technical support center for Hydroxy-PEG7-Boc conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of these molecules in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule. It consists of a seven-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity. One end of the PEG chain is terminated with a hydroxyl (-OH) group, and the other end is capped with a tert-butyloxycarbonyl (Boc)-protected amine. This molecule is frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The hydroxyl group can be further functionalized, and the Boc-protected amine provides a stable, latent reactive site that can be deprotected under acidic conditions for subsequent conjugation.
Q2: What are the general solubility characteristics of this compound?
A2: The polyethylene glycol (PEG) component of this compound is hydrophilic and generally confers good solubility in a range of solvents. PEGs are known to be soluble in water and many organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[] However, the overall solubility of a this compound conjugate will be significantly influenced by the properties of the molecules it is attached to. The Boc protecting group is bulky and nonpolar, which can contribute to solubility in lipophilic organic solvents.[2]
Q3: How does the Boc protecting group affect the solubility of the PEG conjugate?
A3: The tert-butyloxycarbonyl (Boc) group is a bulky and hydrophobic protecting group. Its presence can increase the lipophilicity of the molecule, potentially enhancing solubility in nonpolar organic solvents while possibly reducing solubility in aqueous solutions. The overall effect on solubility will depend on the balance between the hydrophilic PEG chain and the hydrophobic Boc group, as well as the properties of the conjugated molecule.
Q4: I am observing low yield after conjugating my molecule to this compound. Could solubility be a factor?
A4: Yes, poor solubility of either your starting material or the resulting conjugate can lead to low reaction yields. If reactants are not fully dissolved, the reaction kinetics can be significantly slowed. Similarly, if the product precipitates out of solution as it is formed, the reaction may not proceed to completion. Ensuring all components are fully solubilized in the chosen reaction solvent is a critical first step.
Solubility Data
While specific quantitative solubility data for this compound is limited in publicly available literature, the following table provides a qualitative summary of the solubility of structurally similar Boc-protected PEG alcohols in common laboratory solvents. This information can be used as a starting point for solvent selection.
| Solvent | Compound | Solubility | Reference(s) |
| Water | N-Boc-PEG11-alcohol, Boc-NH-PEG-COOH | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Hydroxy-PEG7-CH2-Boc | 10 mM | |
| N-Boc-PEG11-alcohol | Soluble | [4] | |
| N-Boc-PEG3-alcohol | Soluble | [5] | |
| Boc-NH-PEG-COOH | Soluble | [3] | |
| Dichloromethane (DCM) | N-Boc-PEG11-alcohol | Soluble | [4] |
| N-Boc-PEG3-alcohol | Soluble | [5] | |
| Boc-NH-PEG-COOH | Soluble | [3] | |
| Dimethylformamide (DMF) | N-Boc-PEG11-alcohol | Soluble | [4] |
| N-Boc-PEG3-alcohol | Soluble | [5] | |
| Boc-NH-PEG-COOH | Soluble | [3] | |
| Ethanol | Boc-NH-PEG-COOH | Less Soluble | [3] |
| Toluene | Boc-NH-PEG-COOH | Less Soluble | [3] |
| Diethyl Ether | Boc-NH-PEG-COOH | Not Soluble | [3] |
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered when working with this compound conjugates.
Caption: A troubleshooting flowchart for addressing solubility issues with this compound conjugates.
Experimental Protocols
Protocol 1: General Solubilization of a this compound Conjugate
This protocol provides a stepwise approach to dissolving a lyophilized this compound conjugate.
Caption: Experimental workflow for the solubilization of this compound conjugates.
Methodology:
-
Preparation:
-
Allow the vial containing the lyophilized this compound conjugate to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution:
-
Based on the qualitative solubility table, select a primary organic solvent in which the conjugate is likely to be soluble (e.g., DMSO or DMF).
-
Add a small, precise volume of the chosen solvent to the vial.
-
Gently vortex or sonicate the vial until the conjugate is completely dissolved. The solution should be clear and free of particulates.
-
-
Use of Co-solvents (if required for the final application):
-
If the final application requires an aqueous buffer, this can often be added as a co-solvent.
-
Slowly add the aqueous buffer to the organic solvent solution of the conjugate dropwise while gently stirring or vortexing.
-
Be mindful of the final concentration, as exceeding the solubility limit in the mixed solvent system will cause precipitation.
-
-
Physical Dissolution Aids:
-
Sonication: If the conjugate is difficult to dissolve, sonication in a water bath can help to break up aggregates.
-
Heating: Gentle warming (e.g., to 37°C) may improve solubility. However, be cautious as excessive heat can degrade the conjugate. Always check the thermal stability of your specific conjugate.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) for Improved Aqueous Solubility
For highly insoluble conjugates, creating an amorphous solid dispersion can significantly enhance aqueous solubility and dissolution rates. This protocol provides a general method for preparing an ASD using a solvent evaporation technique.
Materials:
-
This compound conjugate
-
Polymer excipient (e.g., HPMCAS, PVP, Soluplus®)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Solvent Selection: Choose a volatile organic solvent that readily dissolves both the this compound conjugate and the selected polymer excipient.
-
Solution Preparation:
-
Dissolve the conjugate and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:4 w/w).
-
Ensure both components are completely dissolved to form a clear solution.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to avoid degradation of the conjugate.
-
-
Drying:
-
Once the bulk of the solvent is removed, a thin film or solid mass will remain.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
-
Characterization (Recommended):
-
The resulting amorphous solid dispersion can be characterized using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the conjugate.
-
-
Dissolution Testing:
-
The solubility and dissolution rate of the ASD can then be tested in the desired aqueous medium.
-
References
Preventing side reactions during the activation of Hydroxy-PEG7-Boc's hydroxyl group
Welcome to the technical support center for the activation of Hydroxy-PEG7-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful activation of the terminal hydroxyl group of this compound while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for activating the hydroxyl group of this compound?
A1: The most common and effective methods for activating the terminal hydroxyl group of this compound involve converting it into a good leaving group. This is typically achieved through:
-
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine.
-
Mesylation: Reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).
These methods replace the hydroxyl group with a tosylate (-OTs) or mesylate (-OMs) group, respectively, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Q2: What are the primary side reactions to be aware of during the activation process?
A2: The primary side reaction of concern is the potential for undesired reactions involving the Boc-protected amine. Although the Boc group is a robust protecting group, harsh reaction conditions could potentially lead to its removal or side reactions. Additionally, impurities in reagents or solvents can lead to the formation of byproducts. Careful control of reaction conditions is crucial to maintain the integrity of the Boc protecting group.
Q3: How can I monitor the progress of the activation reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The starting material (this compound) will have a different retention factor (Rf) compared to the activated product (e.g., Tosyl-PEG7-Boc). A developing solvent system such as ethyl acetate/hexane can be used. The spots can be visualized using a suitable stain, such as potassium permanganate. Complete consumption of the starting material indicates the reaction is finished.
Q4: What are the recommended purification methods for the activated product?
A4: After the reaction is complete, a workup procedure is necessary to remove excess reagents and byproducts. This typically involves:
-
Aqueous Extraction: Washing the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base (e.g., triethylamine hydrochloride), followed by washing with saturated sodium bicarbonate solution and brine.
-
Column Chromatography: If further purification is required, silica gel column chromatography is a common method. A gradient of ethyl acetate in hexane can be used to elute the product.
Q5: How can I confirm the successful activation of the hydroxyl group?
A5: The structure of the purified product can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Successful activation will result in a characteristic shift of the protons on the carbon adjacent to the activated hydroxyl group. For example, in the ¹H NMR spectrum of tosylated product, you will observe aromatic protons from the tosyl group.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete drying of this compound or solvent. 2. Inactive reagents (TsCl or MsCl). 3. Insufficient base. 4. Low reaction temperature. | 1. Ensure all starting materials and solvents are anhydrous. Dry the PEG derivative under vacuum before use. 2. Use fresh or properly stored reagents. 3. Use the recommended stoichiometry of the base. 4. Ensure the reaction is carried out at the recommended temperature. |
| Presence of Starting Material After Reaction | 1. Insufficient reaction time. 2. Insufficient amount of activating agent (TsCl or MsCl). | 1. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. 2. Use a slight excess of the activating agent as recommended in the protocol. |
| Multiple Spots on TLC (Side Products) | 1. Reaction temperature is too high. 2. Presence of impurities in starting materials or solvents. 3. Partial deprotection of the Boc group. | 1. Maintain the recommended reaction temperature. 2. Use high-purity reagents and solvents. 3. Use mild basic conditions and avoid strong acids during workup to maintain the integrity of the Boc group. |
| Difficulty in Purifying the Product | 1. Co-elution of product and impurities during column chromatography. 2. Emulsion formation during aqueous extraction. | 1. Optimize the solvent system for column chromatography. A shallow gradient may improve separation. 2. Add brine to the aqueous layer to break up emulsions. |
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the activation of the hydroxyl group of this compound by converting it to a tosylate.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
-
Reaction:
-
Slowly add the TsCl solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product, Tosyl-PEG7-Boc.
-
Protocol 2: Mesylation of this compound
This protocol details the activation of the hydroxyl group of this compound by converting it to a mesylate.[4]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate and Hexane for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) and stir for 10 minutes.
-
-
Reaction:
-
Slowly add methanesulfonyl chloride (1.2 equivalents) to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane).
-
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Mesyl-PEG7-Boc.
-
Data Presentation
The following table summarizes typical quantitative data for the activation of this compound. Please note that actual yields and purity may vary depending on specific experimental conditions and the purity of the starting materials.
| Activation Method | Reagents | Typical Yield | Typical Purity (by ¹H NMR) |
| Tosylation | TsCl, TEA | 85-95% | >95% |
| Mesylation | MsCl, TEA | 90-98% | >95% |
Visualizations
The following diagrams illustrate the experimental workflows for the activation of the hydroxyl group of this compound.
Caption: Tosylation Experimental Workflow.
Caption: Mesylation Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Acid-Sensitive Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding alternative methods for the removal of the tert-butoxycarbonyl (Boc) protecting group from acid-sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: Standard acidic Boc deprotection (TFA, HCl) is cleaving other acid-labile groups in my substrate. What are my options?
A1: When strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are not viable, several milder alternatives can be employed. These methods are designed to selectively remove the Boc group while preserving other acid-sensitive functionalities. Key alternatives include Lewis acid-mediated deprotection, thermal deprotection, and reactions with other mild reagents.
Q2: What are Lewis acids and how do they work for Boc deprotection?
A2: Lewis acids are electron-pair acceptors that can catalyze the removal of the Boc group under milder conditions than strong Brønsted acids.[1] They coordinate to the carbonyl oxygen of the Boc group, facilitating the cleavage of the tert-butyl-oxygen bond.[2] Common Lewis acids for this purpose include zinc bromide (ZnBr₂), trimethylsilyl iodide (TMSI), and tin(IV) chloride (SnCl₄).[1][3][4][5]
Q3: Is it possible to remove a Boc group without any acidic reagents?
A3: Yes, thermal deprotection is a catalyst-free method that can be effective for substrates that are thermally stable.[6][7] This method involves heating the Boc-protected compound, often in a suitable solvent like water or trifluoroethanol, to induce cleavage of the Boc group.[7][8]
Q4: I have a zwitterionic compound. Are there specific methods recommended for Boc deprotection in this case?
A4: Yes, trimethylsilyl iodide (TMSI) has been shown to be particularly effective for the deprotection of N-Boc on zwitterionic compounds, such as amino acids and peptides.[9][10] This method can allow for direct isolation of the zwitterionic product.[9][10]
Q5: Are there any "green" or environmentally friendly alternatives for Boc deprotection?
A5: Thermal deprotection, especially when conducted in water, is considered a green chemistry approach as it avoids the use of hazardous acids and organic solvents.[7][11] Additionally, using milder, recyclable catalysts is a step towards greener chemistry.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Increase the equivalents of the deprotecting agent (e.g., ZnBr₂, TMSI).[4] |
| Low Reaction Temperature | If the substrate is thermally stable, consider gentle heating to increase the reaction rate.[12] |
| Short Reaction Time | Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[1][12] |
| Poor Reagent Quality | Ensure the deprotecting agent (e.g., anhydrous ZnBr₂) is of high quality and has been stored correctly.[4] |
Issue 2: Observation of Side Products
Symptom: TLC or LC-MS analysis shows the formation of unexpected products in addition to the desired deprotected amine.
| Possible Cause | Troubleshooting Steps |
| Cleavage of Other Protecting Groups | The chosen "mild" condition may still be too harsh. Consider a different alternative method. For example, if a Lewis acid is causing issues, explore thermal deprotection.[12] |
| Alkylation by t-Butyl Cation | The intermediate tert-butyl cation can alkylate nucleophilic sites on the substrate.[13] Add a scavenger like triisopropylsilane (TIS) to the reaction mixture.[12] |
| Racemization | High temperatures during thermal deprotection can sometimes lead to racemization of chiral centers.[7] Attempt the deprotection at a lower temperature for a longer duration. |
| Solvent Participation | The solvent may be reacting with the substrate or intermediates. Ensure an inert solvent is used. |
Issue 3: Difficulty with Product Isolation
Symptom: The deprotected product is difficult to separate from the reaction mixture or byproducts.
| Possible Cause | Troubleshooting Steps |
| Product is Water-Soluble | For water-soluble amines, extraction as a hydrobromide salt or direct isolation via crystallization might be necessary.[4] For zwitterionic compounds, a TMSI-mediated deprotection can allow for direct filtration of the product.[9][10] |
| Residual Reagents | Quench the reaction appropriately (e.g., with a basic aqueous solution for Lewis acids) and perform a thorough aqueous workup.[11] |
| Emulsion Formation during Workup | Add brine to the aqueous layer to help break the emulsion. |
Data Presentation: Comparison of Alternative Boc Deprotection Methods
| Method | Reagents & Conditions | Typical Reaction Time | Advantages | Disadvantages |
| Zinc Bromide (ZnBr₂) / DCM | ZnBr₂ (2-4 equiv.), CH₂Cl₂ (DCM), Room Temp.[4][14] | 4 hours - 3 days[4][14] | Mild, commercially available reagent.[4] | Can be slow, requires anhydrous conditions.[4] |
| Trimethylsilyl Iodide (TMSI) / DCM | TMSI (1.2-1.5 equiv.), CH₂Cl₂, Room Temp.[1] | 12 - 24 hours[1] | Mild, non-hydrolytic, useful for zwitterionic compounds.[1][9] | Reagent can be moisture-sensitive.[1] |
| Oxalyl Chloride / Methanol | (COCl)₂ (3 equiv.), MeOH, Room Temp.[15][16] | 1 - 4 hours[15][16] | Fast, high yields, tolerates various functional groups.[15][16] | Reagent is corrosive and moisture-sensitive.[15] |
| Thermal Deprotection (Water) | H₂O, Reflux (100 °C)[7][11] | 12 - 15 minutes[11] | Green, catalyst-free.[7][11] | Requires high temperatures, potential for side reactions.[7] |
| Tin(IV) Chloride (SnCl₄) | SnCl₄, Organic Solvent[3] | Varies | Extremely mild, high yields.[3] | Lewis acid can be harsh on very sensitive substrates. |
Experimental Protocols
Protocol 1: Boc Deprotection using Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)[4][15]
-
To a solution of the Boc-protected amine (1.0 equiv.) in dry dichloromethane (DCM), add anhydrous zinc bromide (2.0-4.0 equiv.).
-
Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 4-72 hours.[4][14]
-
Upon completion, dilute the reaction mixture with an aqueous solution of sodium carbonate (Na₂CO₃) and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Boc Deprotection using Oxalyl Chloride in Methanol[16][17]
-
Dissolve the N-Boc substrate (1.0 equiv.) in methanol at room temperature.
-
Carefully add oxalyl chloride (3.0 equiv.) to the solution. An immediate increase in temperature and sputtering may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, slowly add deionized water to quench the reaction.
-
Extract the crude material with dichloromethane, wash with deionized water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Further purification by flash column chromatography may be required.[16]
Protocol 3: Thermal Boc Deprotection in Water[11]
-
Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask equipped with a reflux condenser.
-
Heat the mixture to reflux (100 °C) with vigorous stirring.
-
Monitor the reaction by TLC. The transformation is often complete within 12-15 minutes.[11]
-
Cool the reaction to room temperature.
-
Add dichloromethane (5 mL) and separate the layers.
-
If the product is in the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent. If the product is water-soluble, subsequent purification steps will be required.[11]
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Hydroxy-PEG7-Boc Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the molar ratio of Hydroxy-PEG7-Boc in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker molecule featuring a seven-unit polyethylene glycol (PEG) chain. One terminus is a hydroxyl (-OH) group, and the other is a Boc-protected amine. It is commonly used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
Q2: Is the terminal hydroxyl group of this compound reactive for direct conjugation?
No, the terminal hydroxyl group is generally unreactive under standard bioconjugation conditions.[1][2] Direct conjugation would necessitate harsh conditions that could be detrimental to sensitive biomolecules.[2] Therefore, the hydroxyl group must first be "activated" to a more reactive species to facilitate efficient conjugation.[1][2][3]
Q3: What are the common methods for activating the hydroxyl group of this compound?
Common activation strategies involve converting the hydroxyl group into a more reactive functional group. These include:
-
Tosylation or Mesylation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form a good leaving group.[1][2]
-
Oxidation to Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid, which can then be activated using standard carbodiimide chemistry (e.g., EDC/NHS) to react with primary amines.[1]
-
Conversion to an N-hydroxysuccinimidyl (NHS) carbonate: This creates a reactive group that can couple with amines.
Q4: How can I control the degree of PEGylation to achieve a mono-conjugated product?
Achieving mono-conjugation is critical in many applications. To favor the attachment of a single PEG chain, you can:
-
Optimize the Molar Ratio: Use a lower molar excess of the activated this compound relative to your substrate. Starting with a 1:1 to 5:1 molar ratio of activated PEG to the target molecule is a common strategy.[1]
-
Control Reaction pH: For targeting a specific amine with a lower pKa, such as the N-terminal amine of a peptide, conducting the reaction at a pH between 6.5 and 7.5 can provide selectivity over lysine residues.[1]
-
Limit Reaction Time: Shorter reaction times can help minimize the occurrence of multiple PEGylation events.[1]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low or No Conjugation Yield | 1. Inefficient activation of the this compound. 2. Hydrolysis of the activated PEG derivative. 3. Suboptimal reaction pH for the target functional group. 4. Steric hindrance at the conjugation site. | 1. Confirm successful activation of the PEG linker using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation. 2. Use freshly prepared activated PEG and perform the reaction in anhydrous conditions if the activated species is moisture-sensitive. 3. Optimize the reaction pH. For coupling to amines, a pH of 7.5-8.5 is often optimal.[1][2] 4. Consider if a longer PEG linker might be necessary to overcome steric hindrance.[2] |
| Multiple PEGylation Products (Polydispersity) | 1. High molar excess of activated this compound. 2. Multiple reactive sites on the target molecule with similar reactivity. | 1. Reduce the molar ratio of activated PEG to the target molecule. Titrate the ratio to find the optimal balance between yield and mono-conjugation. 2. For proteins, consider site-directed mutagenesis to remove excess reactive sites. For small molecules, a protecting group strategy may be necessary.[2] |
| Precipitation During Reaction | 1. Poor solubility of the activated PEG or the target molecule in the chosen buffer. 2. Aggregation of a protein substrate at the reaction pH. | 1. Add organic co-solvents such as DMSO or DMF (up to 30% v/v) to improve the solubility of reactants.[1] 2. Adjust the reaction pH to be at least one unit away from the isoelectric point (pI) of the protein.[1] |
| Difficulty in Purifying the Final Conjugate | 1. Similar physicochemical properties (e.g., size, charge) of the desired product and unreacted starting materials. 2. Presence of excess, unreacted activated PEG. | 1. Employ a combination of purification techniques. Size-exclusion chromatography (SEC) is effective for separating based on size, while ion-exchange chromatography (IEX) can separate based on charge.[2] 2. Before purification, quench the reaction with a small molecule containing the target functional group (e.g., hydroxylamine or Tris buffer for NHS esters) to consume any excess activated PEG.[2] |
Optimizing the Molar Ratio: Data & Recommendations
Optimizing the molar ratio of the activated this compound to the substrate is a critical step and is highly dependent on the specific molecules being conjugated. Below is a summary of starting molar ratios suggested in the literature for various PEGylation reactions.
| Reaction Type | PEG Derivative | Substrate | Recommended Molar Ratio (PEG:Substrate) | Notes |
| Amine Coupling (for mono-PEGylation) | Activated PEG | Peptide | 1:1 to 5:1 | A lower excess is recommended to favor mono-conjugation.[1] |
| Amine Coupling (general) | Hydroxy-PEG3-methylamine | Carboxylic Acid | 10:1 to 50:1 | A significant excess of the amine-containing PEG may be needed to drive the reaction to completion. |
| Esterification | Polyethylene Glycol | Dihydroxystearic Acid | 1:1 | This ratio was used in a specific esterification study.[4] |
| Esterification | Polyethylene Glycol | Polyhydroxy Fatty Acids | 1:1 to 3:1 | Higher ratios of PEG to fatty acid are suggested to favor the formation of monoesters.[4][5] |
Recommendation for Your Experiment: For conjugating an activated this compound to a target molecule, it is advisable to start with a screening experiment using a range of molar ratios (e.g., 1:1, 2:1, 5:1, 10:1 of activated PEG to your substrate). The optimal ratio will be a balance between achieving a high yield of the conjugated product and minimizing the formation of multiple PEGylated species and unreacted starting material.
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation (Mono-activation)
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
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Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM). Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add anhydrous pyridine (2-3 equivalents) to the solution.
-
Tosylation: Slowly add a solution of tosyl chloride (1.1 equivalents for mono-tosylation) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is typically washed with a mild acid (e.g., dilute HCl) to remove pyridine, followed by a brine wash. The organic layer is then dried and the solvent removed under reduced pressure. The resulting mono-tosylated product should be purified, for example by column chromatography.
Protocol 2: Conjugation of an Activated PEG-NHS Ester to a Primary Amine
This protocol outlines the general procedure for conjugating a PEG that has been activated as an N-hydroxysuccinimide (NHS) ester to a molecule containing a primary amine.
-
Dissolution: Dissolve the amine-containing substrate in a suitable reaction buffer. A common choice is phosphate-buffered saline (PBS) at a pH of 7.2-8.0.
-
PEG Addition: Immediately before conjugation, dissolve the freshly prepared PEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and add it to the substrate solution. The molar ratio should be based on your optimization experiments (start with a 5-fold molar excess of PEG-NHS).
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., 1 M Tris buffer, pH 8.0) to consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEG-conjugated product from unreacted starting materials and reaction byproducts using an appropriate chromatography method, such as SEC or IEX.
Visual Guides
Caption: General workflow for activation and conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US8178714B2 - Method to produce polyhydroxy carboxylic acid esters of polyethylene glycol - Google Patents [patents.google.com]
- 5. GB2461763A - Method to Produce Polyhydroxy Carboxylic Acid Esters of Polyethylene Glycol - Google Patents [patents.google.com]
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated molecules, specifically focusing on the removal of unreacted Hydroxy-PEG7-Boc from reaction mixtures.
Troubleshooting Guides
Problem 1: Unreacted this compound remains in the product after purification by normal-phase column chromatography.
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve good separation between your desired product and the highly polar this compound.
-
Column Overloading: Exceeding the loading capacity of the silica gel can lead to poor separation.
-
Streaking/Tailing of PEGylated Compound: The polar nature of PEG compounds can cause them to streak on silica gel, leading to co-elution with the product.
-
Compound Instability on Silica: Some compounds may degrade on the acidic surface of silica gel, complicating the purification process.
Solutions:
-
Optimize the Eluent System:
-
Increase the polarity of the mobile phase gradually. A common solvent system for PEGylated compounds is a gradient of methanol in dichloromethane (DCM) or chloroform.
-
Consider adding a small percentage of a more polar solvent like ethanol or isopropanol to the mobile phase to improve the separation of polar compounds. A slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform has been shown to provide better separation for some PEG-containing compounds.
-
For basic compounds, adding a small amount of a base like triethylamine or aqueous ammonia (e.g., 1%) to the eluent can improve peak shape and separation.
-
For acidic compounds, adding a small amount of an acid like formic acid or acetic acid (e.g., 1-2%) can be beneficial.
-
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
-
Dry Loading: If the compound has poor solubility in the initial eluent, consider dry loading. Dissolve the crude mixture in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.
-
Use a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., diol or amino-propyl). For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine-bonded silica column with an aqueous-organic mobile phase can be an effective strategy.
Problem 2: The product is difficult to separate from this compound using reverse-phase HPLC.
Possible Causes:
-
Inappropriate Gradient: The gradient may be too steep, not allowing for sufficient resolution between the product and the unreacted PEG linker.
-
Poor Peak Shape: Secondary interactions between the analyte and the stationary phase can lead to peak tailing or broadening.
-
Boc Group Lability: The tert-butyloxycarbonyl (Boc) protecting group can be sensitive to acidic conditions, especially with prolonged exposure to trifluoroacetic acid (TFA) in the mobile phase.
Solutions:
-
Optimize the Gradient:
-
Start with a shallow gradient to maximize separation. A good starting point is a gradient of 5-50% acetonitrile in water (both with 0.1% TFA or formic acid) over a longer period (e.g., 30-60 minutes).
-
If the compounds elute very late, the initial percentage of the organic solvent can be increased.
-
-
Mobile Phase Additives:
-
If peak tailing is observed, ensure adequate buffering. Using 0.1% TFA or formic acid is standard.
-
If the Boc group is labile, consider using formic acid as a milder alternative to TFA.
-
-
Column Selection: A C18 column is a common choice for reverse-phase separation of PEGylated molecules.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to remove unreacted this compound?
For small-scale purifications requiring high purity, reverse-phase preparative HPLC is often the most effective method due to its high resolving power. For larger scales, flash column chromatography on silica gel can be a cost-effective option, provided the solvent system is well-optimized. Non-chromatographic methods like liquid-liquid extraction and precipitation with MgCl2 are also viable alternatives, particularly for initial cleanup or when chromatography is challenging.
Q2: Can I use liquid-liquid extraction to remove this compound?
Yes, liquid-liquid extraction can be effective, especially if there is a significant polarity difference between your product and the this compound. Since this compound has a polar PEG chain, it can be partitioned into an aqueous phase from an organic phase containing your less polar product. Repeated extractions with water or brine can effectively remove the unreacted PEG linker. For compounds with intermediate polarity, a multi-step counter-current-like extraction can be more efficient.
Q3: I've heard about a precipitation method using MgCl2. How does that work?
A recently developed method involves the complexation of PEG-containing small molecules with magnesium chloride (MgCl2) in a mixture of dichloromethane (DCM) and tetrahydrofuran (THF), leading to their precipitation as a solid complex.[1][2] This can be a very effective way to isolate PEGylated compounds from non-PEGylated impurities. The PEG-MgCl2 complex can often be used directly in the next reaction step, or the PEGylated compound can be recovered by an aqueous workup to remove the MgCl2.[1][2] This method has been reported to yield very high purity.[1]
Q4: My Boc-protected product seems to be deprotecting during purification. What should I do?
The Boc group is sensitive to acid. If you are using reverse-phase HPLC with TFA in the mobile phase, minimize the exposure time to the acidic conditions. Consider using a milder acid like formic acid. For column chromatography on silica gel, which is acidic, you can either neutralize the silica by pre-treating it with a base like triethylamine, or use a different, less acidic stationary phase like alumina.
Q5: How can I visualize this compound on a TLC plate?
This compound is not UV-active. To visualize it on a TLC plate, you can use staining agents like potassium permanganate or iodine vapor.
Data Presentation
| Purification Method | Principle | Estimated Yield | Estimated Purity | Key Advantages | Key Disadvantages |
| Normal-Phase Column Chromatography | Adsorption based on polarity. | 60-90% | >95% | Cost-effective for large scale. | Can have issues with streaking of polar PEG compounds. |
| Reverse-Phase HPLC | Partitioning based on hydrophobicity. | 50-85% | >99% | High resolution and purity. | Can be expensive for large scale; potential for Boc deprotection with acidic mobile phases. |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids. | 70-95% | Variable (depends on partition coefficient) | Simple, fast, and scalable. | Less effective for compounds with similar polarities. |
| Precipitation with MgCl₂ | Complexation and precipitation of PEGylated molecules.[1][2] | >90% | >99%[1] | High purity and yield; avoids chromatography. | May not be suitable for all PEGylated compounds; requires specific solvent conditions. |
Experimental Protocols
Protocol 1: Purification by Normal-Phase Flash Column Chromatography
-
Slurry Preparation: Create a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., 100% Dichloromethane - DCM).
-
Column Packing: Wet pack a column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude reaction mixture in a minimal amount of DCM. Load the solution directly onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 100% DCM).
-
Gradually increase the polarity by introducing a polar solvent like methanol. A typical gradient would be from 0% to 10% methanol in DCM over several column volumes.
-
-
Fraction Collection: Collect fractions and monitor by TLC (staining with potassium permanganate or iodine to visualize the PEGylated compound).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Reverse-Phase Preparative HPLC
-
System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase or a compatible solvent like DMSO. Filter the sample through a 0.45 µm filter.
-
Injection and Elution: Inject the sample onto the column and begin the gradient elution. A suggested gradient is:
-
5-50% Acetonitrile in Water (both with 0.1% Formic Acid) over 30 minutes.
-
50-95% Acetonitrile in Water (both with 0.1% Formic Acid) over 5 minutes.
-
Hold at 95% Acetonitrile for 5 minutes.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at a wavelength where your product absorbs).
-
Product Isolation: Analyze the collected fractions by analytical HPLC or LC-MS to confirm purity. Combine the pure fractions and remove the solvents, typically by lyophilization.
Protocol 3: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (steps 2-5) two to three more times to ensure complete removal of the water-soluble this compound.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Troubleshooting workflow for purifying a product from unreacted this compound.
Caption: Overview of purification methods for removing unreacted this compound.
References
Stability of Hydroxy-PEG7-Boc under different pH and temperature conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Hydroxy-PEG7-Boc under various experimental conditions. This information is crucial for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and products.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place. Polyethylene glycol (PEG) solutions are most stable when stored frozen at -20°C.[1][2] Refrigerated conditions (4°C) are also preferable to room temperature.[1][2] To prevent oxidative degradation of the PEG chain, it is recommended to purge the container with an inert gas like argon and protect it from light.[1][2]
Q2: How does pH affect the stability of the Boc protecting group on this compound?
The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[3][4] It is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][5] Under neutral to basic conditions, the Boc group is generally stable.[4] Caution should be exercised at pH values below 4, as the Boc group may become labile, especially with prolonged exposure or at elevated temperatures.[6]
Q3: What happens to the PEG chain at different pH values and temperatures?
The PEG chain itself is generally stable across a range of pH values. However, aging of PEG can be accelerated by elevated temperatures, light, and the presence of oxygen.[1][2] This degradation process can lead to the formation of impurities like aldehydes and carboxylates, resulting in a decrease in the pH of the solution over time.[2]
Q4: Can I heat my solution containing this compound?
Elevated temperatures can accelerate the degradation of both the PEG chain and potentially the Boc group, especially if the solution is acidic.[1][2] It is advisable to avoid heating solutions of this compound whenever possible. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected deprotection of the Boc group (loss of Boc) | The experimental conditions are too acidic (pH < 4). | - Ensure the pH of your solution is maintained above 4. - If acidic conditions are required, consider performing the reaction at a lower temperature (e.g., 0°C) to minimize deprotection.[6] - Use milder acids like citric acid or acetic acid instead of strong acids like HCl if possible.[6] |
| Formation of unknown impurities detected by HPLC or MS | Degradation of the PEG chain due to oxidation. | - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen).[1][2] - Protect solutions from light.[1][2] - Prepare fresh solutions for your experiments whenever possible. |
| Decrease in pH of the stock solution over time | Oxidative degradation of the PEG chain leading to the formation of acidic byproducts.[2] | - This is an indicator of PEG degradation. It is recommended to use a fresh batch of the reagent. - For long-term storage, aliquot the material and store at -20°C or below. |
Stability Data Summary
The following table summarizes the expected stability of this compound under different pH and temperature conditions based on the known stability of the Boc group and the PEG chain.
| pH Range | -20°C | 4°C | Room Temperature (20-25°C) | > 40°C |
| < 4 (Acidic) | Moderate | Low | Unstable | Highly Unstable |
| 4 - 6 (Mildly Acidic) | High | High | Moderate | Low |
| 6 - 8 (Neutral) | High | High | High | Moderate |
| > 8 (Basic) | High | High | High | Moderate |
Experimental Protocols
Protocol 1: HPLC-MS Analysis to Assess Stability
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare solutions of this compound in the buffers and at the temperatures you intend to test. Include a control sample stored under ideal conditions (-20°C, neutral pH, protected from light).
-
Time Points: Aliquot the samples and incubate them for various time points (e.g., 0h, 2h, 6h, 24h, 48h).
-
HPLC-MS Analysis: At each time point, quench the reaction if necessary (e.g., by neutralizing the pH or cooling the sample). Analyze the samples by reverse-phase HPLC-MS.
-
Data Analysis:
-
Monitor the peak area of the intact this compound.
-
Look for the appearance of new peaks corresponding to degradation products, such as the deprotected Hydroxy-PEG7-Amine.
-
Compare the results to the control sample.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
Validation & Comparative
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis Featuring Hydroxy-PEG7-Boc
In the landscape of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. It is now well-established that the length and composition of the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, significantly influence the formation and stability of the ternary complex, ultimately dictating the efficiency and selectivity of protein degradation.[1][2] Among the various linker types, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetically tunable nature.[3][4][5]
This guide provides a comparative overview of the impact of different PEG linker lengths on the performance of PROTACs, with a specific focus on the context of a 7-unit PEG linker, such as that derived from Hydroxy-PEG7-Boc. We will delve into experimental data for the well-studied target, Bromodomain-containing protein 4 (BRD4), and provide detailed experimental protocols for the synthesis and evaluation of such molecules.
The Pivotal Role of the Linker in PROTAC-mediated Degradation
The primary function of the PROTAC linker is to bridge the target protein and an E3 ubiquitin ligase, facilitating the formation of a productive ternary complex.[1] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The length of the PEG linker is a crucial parameter in this process. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[6] Conversely, an excessively long linker might result in a less stable complex due to increased conformational flexibility and a higher entropic penalty upon binding.[7] Therefore, the optimal linker length is a delicate balance that is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization for each new PROTAC system.[1][2]
Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
BRD4, an epigenetic reader protein, is a prominent target in oncology, and numerous PROTACs have been developed to induce its degradation. The following tables summarize quantitative data from studies on BRD4-targeting PROTACs, illustrating the impact of linker length on their degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 | Dmax (%) | Cell Line |
| PROTAC 1 | BRD4 | CRBN | 2 PEG units | >5 μM | <20 | H661 |
| PROTAC 2 | BRD4 | CRBN | 4 PEG units | <0.5 μM | >80 | H661 |
| PROTAC 3 | BRD4 | VHL | 3 PEG units | Not Specified | Potent Degradation | Not Specified |
| PROTAC 4 | BRD4 | VHL | 4 PEG units | Not Specified | Less Potent Degradation | Not Specified |
| dBET1 | BRD2/3/4 | CRBN | 4 Ether/Alkyl units | <1 nM | Not Reported | Burkitt's Lymphoma |
| ARV-825 | BRD4 | CRBN | PEG/Alkyl | <1 nM | Not Reported | 22RV1 |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated degradation of BRD4.
Caption: General workflow for PROTAC synthesis and evaluation.
Experimental Protocols
General Synthesis of a BRD4-Targeting PROTAC with a this compound Linker
This protocol describes a general method for synthesizing a PROTAC that targets BRD4 for degradation by the CRBN E3 ligase, using JQ1 as the BRD4 binder and pomalidomide as the CRBN ligand, linked by a 7-unit PEG chain.
Materials:
-
(+)-JQ1-acid
-
Pomalidomide
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
HPLC-grade solvents for purification
Procedure:
-
Coupling of Pomalidomide to the PEG Linker:
-
Dissolve this compound (1.0 eq), pomalidomide (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected pomalidomide-PEG7 intermediate.
-
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.
-
-
Coupling of JQ1-acid to the Deprotected Linker:
-
Dissolve the deprotected pomalidomide-PEG7-amine intermediate (1.0 eq), (+)-JQ1-acid (1.0 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Final PROTAC:
-
Once the reaction is complete, purify the crude product by preparative reverse-phase HPLC to yield the final BRD4-targeting PROTAC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final compound by LC-MS and NMR.
-
Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cultured cells following treatment with a PROTAC.[8][9]
Materials:
-
Cancer cell line expressing BRD4 (e.g., HeLa, MDA-MB-231)[9]
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Western Blotting:
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Linker Landscape: A Comparative Guide to Hydroxy-PEG7-Boc and Alkyl Linkers for Enhanced Protein Degradation
For researchers, scientists, and drug development professionals, the design of potent and effective Proteolysis Targeting Chimeras (PROTACs) is a paramount objective. The linker, a critical component connecting the target protein binder and the E3 ligase ligand, plays a pivotal role in determining the efficacy of these heterobifunctional molecules. This guide provides an in-depth, objective comparison of two commonly employed linker classes: the hydrophilic Hydroxy-PEG7-Boc linker and traditional hydrophobic alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The choice of linker profoundly influences a PROTAC's physicochemical properties, including solubility and cell permeability, as well as the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates productive ubiquitination and subsequent proteasomal degradation of the target protein. This guide will delve into the distinct characteristics of this compound and alkyl linkers, offering a clear comparison to aid in the selection of the most appropriate linker strategy for your protein degradation research.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct head-to-head comparisons of this compound and alkyl linkers of identical length for the same target and E3 ligase are not extensively documented in publicly available literature, we can infer performance characteristics based on numerous studies that explore the impact of linker composition on PROTAC activity.
Generally, polyethylene glycol (PEG) linkers, such as this compound, are incorporated to enhance the aqueous solubility and reduce the lipophilicity of the often large and greasy PROTAC molecules.[1][2] This can be particularly advantageous for improving the overall pharmacokinetic profile. In contrast, alkyl linkers, being more hydrophobic, can improve cell permeability, a crucial factor for reaching intracellular targets.[2][3]
The flexibility of the linker is another critical parameter. Flexible linkers like PEG and alkyl chains can allow the PROTAC to adopt multiple conformations, potentially increasing the probability of forming a productive ternary complex.[4][5] However, excessive flexibility can also lead to an entropic penalty upon binding, which may decrease the stability of the ternary complex.[6]
The following table summarizes the general properties and their inferred impact on PROTAC performance:
| Feature | This compound Linker | Alkyl Linker | Rationale & References |
| Composition | Polyethylene glycol (PEG) chain with a terminal Boc-protected amine and a hydroxyl group. | Saturated or unsaturated hydrocarbon chain. | PEG linkers are composed of repeating ethylene glycol units, imparting hydrophilicity.[3] Alkyl linkers consist of a carbon backbone.[3] |
| Solubility | High aqueous solubility. | Low aqueous solubility (hydrophobic). | The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving water solubility.[1] Alkyl chains are nonpolar and thus have poor water solubility.[3] |
| Cell Permeability | Potentially lower due to increased hydrophilicity. | Potentially higher due to increased hydrophobicity. | While high hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers may allow them to adopt conformations that shield polar groups, aiding in cell entry.[1] Hydrophobic molecules generally exhibit better membrane permeability.[3] |
| Flexibility | Highly flexible. | Flexible. | The rotatable single bonds in the ethylene glycol units provide significant conformational freedom.[4] Alkyl chains also possess rotational freedom around their carbon-carbon bonds.[7] |
| Ternary Complex Formation | The high flexibility can facilitate the adoption of a productive conformation for ternary complex formation. | Flexibility allows for conformational sampling to achieve a stable ternary complex. | An optimal linker length and flexibility are crucial for the successful formation of the ternary complex.[8] |
| Degradation Efficacy (DC50 & Dmax) | Dependent on achieving a productive ternary complex geometry. The optimal length is target-dependent. | Dependent on achieving a productive ternary complex geometry. The optimal length is target-dependent. | Studies have shown that both PEG and alkyl linkers can lead to potent degradation, with the optimal choice being highly dependent on the specific target protein and E3 ligase pair.[6][9] |
Illustrative Data from Literature:
While a direct comparison is lacking, studies on different PROTACs offer insights. For instance, a study on Bruton's tyrosine kinase (BTK) degraders found that longer linkers (≥ 4 PEG units) did not impair the binding affinity to BTK and the E3 ligase CRBN, whereas shorter linkers did.[6] Conversely, in an effort to degrade CRBN itself, a PROTAC with a nine-atom alkyl linker was effective, while replacing it with three PEG units resulted in weak degradation, suggesting that the linker composition can have a profound and sometimes unpredictable impact on activity.[6]
Another study systematically varying the length of an alkyl linker for estrogen receptor-α (ERα) degradation found that a 16-atom linker was optimal, demonstrating that linker length is a critical parameter to optimize for achieving maximal degradation.[10][11]
Experimental Protocols
To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments used to evaluate PROTAC efficiency.
Experimental Workflow for PROTAC Evaluation
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
The Versatility of Heterobifunctional PEG Linkers: A Comparative Guide to Hydroxy-PEG7-Boc
In the rapidly evolving landscape of bioconjugation and targeted therapeutics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of the final conjugate. Among the diverse array of available linkers, heterobifunctional linkers incorporating polyethylene glycol (PEG) chains have gained prominence. This guide provides a comprehensive comparison of the Hydroxy-PEG7-Boc linker, a prime example of this class, with other commonly used alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Advantage of PEGylation in Bioconjugation
Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when incorporated into a linker, imparts several advantageous properties to the resulting bioconjugate. These benefits are particularly impactful in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
The primary advantages of using a PEGylated linker like this compound include:
-
Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG chain mitigates the propensity for aggregation, especially at higher drug-to-antibody ratios (DARs).
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic in the target tissue.
-
Reduced Immunogenicity: The PEG chain can shield the payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the conjugate.
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.
Comparative Analysis of Heterobifunctional Linkers
To illustrate the advantages of a PEGylated heterobifunctional linker, we compare the performance of conjugates synthesized with a PEG linker to those with a non-PEGylated linker, SMCC, and discuss the relative merits of different PEG-based linkers.
| Parameter | PEGylated Linker (e.g., Hydroxy-PEG-Boc) | Non-PEGylated Linker (SMCC) | Mal-PEG-NHS Ester Linker |
| Structure | Contains a discrete PEG chain (7 ethylene glycol units for this compound) with hydroxyl and Boc-protected amine termini. | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate. A non-cleavable linker with an NHS ester and a maleimide group. | Contains a PEG chain of varying length with maleimide and NHS ester termini. |
| Solubility | High aqueous solubility, improves solubility of the conjugate. | Lower aqueous solubility, can contribute to aggregation of hydrophobic payloads. | High aqueous solubility, improves solubility of the conjugate. |
| In Vitro Cytotoxicity (IC50) | May show a slight decrease in potency in some in vitro assays due to the PEG chain. For a ZHER2-PEG10K-MMAE conjugate, the IC50 was 22-fold higher than the non-PEGylated version[1][2]. | Generally exhibits high in vitro potency. A ZHER2-SMCC-MMAE conjugate showed high cytotoxicity in vitro[1][2]. | In vitro potency can be influenced by the length of the PEG chain. |
| Plasma Half-life | Significantly extended. A ZHER2-PEG10K-MMAE conjugate had an 11.2-fold longer half-life than the SMCC version[1][2]. | Shorter half-life. The ZHER2-SMCC-MMAE conjugate had a half-life of 19.6 minutes in one study[2]. | The PEG chain generally leads to a longer plasma half-life. |
| In Vivo Efficacy | Improved therapeutic ability in animal models at equivalent dosages due to the enhanced pharmacokinetics[1][2]. | Can be limited by rapid clearance. | Generally shows good in vivo efficacy, with the optimal PEG length being target-dependent. |
| Off-Target Toxicity | Reduced off-target toxicity. The PEGylated conjugate showed more than 4-fold reduction in off-target toxicity compared to the SMCC version[1][2]. | Higher potential for off-target toxicity due to the properties of the payload if prematurely released or non-specifically taken up. | The PEG chain can help mitigate off-target toxicity. |
| Conjugation Chemistry | Two-step conjugation. The Boc-protected amine allows for controlled, sequential reactions after deprotection. The hydroxyl group can be activated for conjugation. | Two-step conjugation. The NHS ester reacts with amines (lysine residues), and the maleimide reacts with thiols (cysteine residues). | Two-step conjugation. The NHS ester reacts with amines, and the maleimide reacts with thiols. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for conjugation using this compound, SMCC, and Mal-PEG-NHS Ester linkers.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes a general workflow for conjugating a protein and a small molecule using a Hydroxy-PEG-Boc linker, often employed in PROTAC synthesis.
Step 1: Activation of the Hydroxyl Group and Deprotection of the Boc Group
-
Activation of the Hydroxyl Group: The terminal hydroxyl group of this compound is typically activated, for example, by conversion to a more reactive species like a tosylate or mesylate, to facilitate reaction with a nucleophile on the first binding ligand (e.g., an amine or thiol).
-
Boc Deprotection: The Boc protecting group on the amine is removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane (DCM)) to expose the primary amine for the subsequent conjugation step.
Step 2: Sequential Conjugation
-
First Conjugation: The activated hydroxyl end of the linker is reacted with the first binding ligand. The reaction conditions (solvent, temperature, and time) will depend on the nature of the activated group and the nucleophile.
-
Purification: The mono-conjugated linker-ligand intermediate is purified to remove excess reactants.
-
Second Conjugation: The deprotected amine end of the linker-ligand intermediate is then reacted with the second binding ligand, which typically has a reactive group such as a carboxylic acid (activated with a coupling agent like HATU) or an NHS ester.
-
Final Purification: The final bioconjugate is purified using techniques such as size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: ADC Preparation using SMCC Linker
This protocol outlines the preparation of an antibody-drug conjugate using the SMCC crosslinker.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
SMCC dissolved in a dry organic solvent (e.g., DMSO or DMF) to 50 mM
-
Thiol-containing drug dissolved in a compatible solvent (e.g., DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Modification: Add a 20-fold molar excess of the SMCC solution to the antibody solution. The final crosslinker concentration should be between 0.5 to 5.0 mM.
-
Reaction: Incubate at room temperature for 35-45 minutes.
-
Removal of Excess SMCC: Immediately purify the maleimide-activated antibody using a desalting column equilibrated with a thiol-free reaction buffer (e.g., PBS, pH 7.2).
-
Conjugation: Add the thiol-containing drug solution to the purified maleimide-activated antibody.
-
Reaction: Incubate at room temperature for 30-60 minutes.
-
Purification: Purify the final ADC using a desalting column or other chromatographic methods to remove unreacted drug and other byproducts.
Protocol 3: Antibody Conjugation with Mal-PEG-NHS Ester
This protocol describes the conjugation of an antibody with a thiol-containing molecule using a Mal-PEG-NHS ester linker.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Mal-PEG-NHS Ester dissolved in a dry organic solvent (e.g., DMSO or DMF) to 10 mM
-
Thiol-containing molecule
-
Desalting column
Procedure:
-
Antibody Activation: Add a 10- to 20-fold molar excess of the Mal-PEG-NHS Ester solution to the antibody solution.
-
Reaction: Incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
Conjugation: Add the thiol-containing molecule to the purified maleimide-activated antibody.
-
Reaction: Incubate at room temperature for 1-2 hours.
-
Purification: Purify the final conjugate using a desalting column or other appropriate chromatographic techniques.
Visualizing the Workflow and Pathways
Diagrams generated using Graphviz can help visualize the complex processes involved in bioconjugation and the mechanism of action of the resulting therapeutics.
Caption: A typical experimental workflow for ADC synthesis.
Caption: Mechanism of action for a PROTAC.
Conclusion
The this compound linker represents a sophisticated tool in the bioconjugation toolbox, offering the distinct advantages of a heterobifunctional design combined with the beneficial properties of a discrete PEG chain. As the comparative data suggests, the inclusion of a PEG linker can significantly enhance the in vivo performance of targeted therapeutics by improving their pharmacokinetic profile and reducing off-target toxicity, often outweighing a potential decrease in in vitro potency. The choice of a specific linker will always depend on the particular application, the properties of the molecules to be conjugated, and the desired characteristics of the final product. However, for applications demanding high solubility, stability, and a favorable in vivo profile, heterobifunctional PEG linkers like this compound present a compelling option for the development of next-generation bioconjugates.
References
The Fulcrum of Function: A Comparative Guide to PROTAC Efficacy Modulated by E3 Ligase Linkers
For researchers, scientists, and drug development professionals, the design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge where every component is critical. Among these, the linker connecting the target protein-binding ligand to the E3 ligase recruiter plays a pivotal, yet often complex, role in determining the efficacy, selectivity, and overall performance of the PROTAC. This guide provides an objective comparison of PROTACs synthesized with different E3 ligase linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
The linker is not a mere spacer; it actively influences the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a poorly designed linker can introduce steric hindrance or lead to unfavorable conformations, compromising degradation efficiency.[1] The composition, length, and rigidity of the linker profoundly impact the potency (DC50), maximum degradation (Dmax), and pharmacokinetic properties of the PROTAC.[1][2]
Comparative Efficacy of PROTACs: A Data-Driven Overview
The choice of E3 ligase and the nature of the linker are critical design parameters that significantly influence a PROTAC's performance.[3] While direct, head-to-head comparisons under identical experimental conditions are not always available in the literature, compiling data from various studies allows for informative, albeit indirect, comparisons.[3] The following tables summarize the performance of PROTACs recruiting different E3 ligases with various linker types for the degradation of well-characterized targets like Bromodomain-containing protein 4 (BRD4) and Estrogen Receptor (ER).
BRD4-Targeting PROTACs with Different E3 Ligase Linkers
| PROTAC | E3 Ligase Recruited | Linker Type/Length | DC50 | Dmax | Cell Line | Reference |
| MZ1 | VHL | PEG-based | Low nM range | >90% | HeLa | [2] |
| ARV-825 | CRBN | PEG-based | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [2][3] |
| dBET1 | CRBN | PEG-based | pM range | Not specified | MV-4-11, MOLM-13, RS4;11 | [2][3] |
| A1874 | MDM2 | Nutlin-based | Nanomolar potency | ~98% | HCT116 | [4][5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[3]
Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths
| PROTAC | E3 Ligase Recruited | Linker Length (atoms) | ERα Degradation (%) | Cell Viability IC50 (µM) | Cell Line | Reference |
| PROTAC (9 atoms) | VHL | 9 | ~50% | > 100 | MCF7 | [6] |
| PROTAC (12 atoms) | VHL | 12 | ~75% | ~50 | MCF7 | [6] |
| PROTAC (16 atoms) | VHL | 16 | >90% | ~27 | MCF7 | [6] |
| PROTAC (19 atoms) | VHL | 19 | ~60% | ~75 | MCF7 | [6] |
| PROTAC (21 atoms) | VHL | 21 | ~40% | > 100 | MCF7 | [6] |
Visualizing the PROTAC Mechanism and Experimental Logic
To better understand the complex biological processes and experimental designs involved in PROTAC research, the following diagrams illustrate the key concepts.
Detailed Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific comparison. Below are detailed protocols for key experiments used to evaluate PROTAC efficacy.
Western Blot for PROTAC-Induced Protein Degradation
This protocol is fundamental for quantifying the degradation of a target protein induced by a PROTAC.[7]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for the desired time period (e.g., 24 hours).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[7]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[7]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7] Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein and the loading control (diluted in blocking buffer) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]
-
Wash the membrane again as described above.
-
-
Detection and Analysis: Add the chemiluminescence detection reagent and capture the signal using an imaging system.[7] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.[7] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[7]
Ternary Complex Formation Assays (e.g., Fluorescence Polarization)
Fluorescence Polarization (FP) is a powerful tool to determine binary and ternary binding affinities.[9]
Principle: The FP assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled probe (e.g., a ligand for the E3 ligase or target protein). When the small fluorescent probe binds to a larger protein, its rotation slows, and the polarization of the emitted light increases.
General Protocol Outline:
-
Probe Preparation: A fluorescent probe is synthesized by attaching a fluorophore to a ligand for either the E3 ligase or the target protein.[9]
-
Binary Binding Assay: To determine the binding affinity of the PROTAC to one of the proteins (e.g., the E3 ligase), the fluorescent probe for that protein is incubated with the protein, and increasing concentrations of the PROTAC are added. The displacement of the probe by the PROTAC results in a decrease in fluorescence polarization, from which the binding affinity (Ki or IC50) can be calculated.
-
Ternary Complex Formation Assay: To assess the formation of the ternary complex, the fluorescent probe and its corresponding protein are incubated with the PROTAC. Then, the third protein component (the target protein or E3 ligase) is titrated into the solution. An increase in fluorescence polarization indicates the formation of the larger ternary complex.[9] This assay can also be used to determine the cooperativity of the ternary complex formation.[9]
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of PROTACs.[6]
Materials:
-
Cells plated in a 96-well plate
-
PROTAC compounds
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 48 or 72 hours).[10]
-
Reagent Incubation: Add the MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[10]
Conclusion
The linker is a critical determinant of PROTAC success.[1] The presented data and methodologies underscore the importance of optimizing linker length, composition, and attachment points to achieve potent and selective protein degradation. While flexible linkers like alkyl and PEG chains are widely used due to their synthetic accessibility, there is a growing interest in more rigid and "clickable" linkers to improve potency and drug-like properties.[1][2] The systematic evaluation of these parameters, guided by the experimental protocols outlined in this guide, is essential for the rational design of the next generation of highly effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MDM2-recruiting PROTAC Offers Superior, Synergistic Anti-proliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] MDM2-Recruiting PROTAC Offers Superior, Synergistic Antiproliferative Activity via Simultaneous Degradation of BRD4 and Stabilization of p53. | Semantic Scholar [semanticscholar.org]
- 6. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Protein Degradation with a Hydroxy-PEG7-Boc-based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a theoretical Proteolysis Targeting Chimera (PROTAC) utilizing a Hydroxy-PEG7-Boc linker against other PROTACs with alternative linkers. We present supporting experimental data from published studies to illustrate the impact of linker composition on degradation efficacy and provide detailed protocols for the essential validation experiments.
The PROTAC Mechanism of Action: A Ternary Complex is Key
Proteolysis-targeting chimeras are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective degradation of a target protein of interest (POI). A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step in this process.[2] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for recognition and subsequent degradation by the proteasome.[3][4]
Caption: General mechanism of PROTAC-mediated protein degradation.
The Critical Role of the Linker in PROTAC Efficacy
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][5] Polyethylene glycol (PEG) linkers, such as the this compound linker, are frequently employed due to their hydrophilicity, which can improve solubility and cell permeability.[6][7] The length and composition of the linker are crucial for optimal ternary complex formation and subsequent degradation.[8][9]
Comparative Performance of PROTAC Linkers
While specific data for a this compound based PROTAC is not publicly available, the following tables summarize data from studies on PROTACs with varying linker types and lengths, providing a comparative perspective on their performance.
Table 1: Comparison of Degradation Efficiency for PROTACs with Different Linker Types
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG4 | 158 ± 83 | >90 | [10] |
| BRD4 | CRBN | Pomalidomide-based | 3 | >95 | [10] |
| PI3K | VHL | PEG | 42.23 - 227.4 | ~80 | [11] |
| mTOR | VHL | PEG | 45.4 | ~90 | [11] |
| ERα | VHL | 16-atom chain | ~100 | ~80 | [8] |
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 0 PEG units | < 500 | Not specified | [12] |
| BRD4 | CRBN | 1-2 PEG units | > 5000 | Not specified | [12] |
| BRD4 | CRBN | 4-5 PEG units | < 500 | Not specified | [12] |
| ERα | VHL | 9-atom chain | > 1000 | < 20 | [8][9] |
| ERα | VHL | 12-atom chain | ~500 | ~60 | [8][9] |
| ERα | VHL | 16-atom chain | ~100 | ~80 | [8][9] |
| ERα | VHL | 19-atom chain | ~500 | ~50 | [8][9] |
| ERα | VHL | 21-atom chain | > 1000 | < 20 | [8][9] |
Experimental Protocols for Validation
A robust validation of PROTAC-mediated protein degradation requires a multi-faceted approach using orthogonal methods.[13]
Caption: A typical workflow for the validation of a PROTAC candidate.
Western Blotting for DC50 and Dmax Determination
Western blotting is a fundamental technique to quantify the degradation of the target protein.[14]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[14]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[14][15]
-
Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the degradation percentage against the log of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[14]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[16]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration that induces significant degradation, along with a vehicle control. For a positive control for ubiquitination, cells can be co-treated with a proteasome inhibitor (e.g., MG132). Lyse the cells as described for Western blotting.
-
Immunoprecipitation (IP): Incubate the cell lysates with an antibody against the target protein or ubiquitin, coupled to protein A/G magnetic beads, overnight at 4°C.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting. To detect ubiquitination of the target protein, immunoprecipitate the target protein and probe the Western blot with an anti-ubiquitin antibody. A smear of high-molecular-weight bands indicates polyubiquitination.[16]
Quantitative Proteomics for On- and Off-Target Effects
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of the proteome to assess the specificity of the PROTAC.[13][17]
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 or Dmax and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Quantify the protein concentration, and then reduce, alkylate, and digest the proteins into peptides using trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and then fragmented and analyzed in the mass spectrometer to determine their sequence and relative abundance.[13]
-
Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly downregulated (on-target and potential off-targets) or upregulated upon PROTAC treatment.[10]
Caption: Workflow for quantitative proteomics data analysis.
By employing these orthogonal validation methods, researchers can build a comprehensive data package to confidently assess the efficacy and specificity of a this compound-based PROTAC and guide the development of novel targeted protein degraders.
References
- 1. precisepeg.com [precisepeg.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 3. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 4. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
In-Vitro Assays for Hydroxy-PEG7-Boc Conjugates: A Comparative Guide to PROTAC Activity Confirmation
For researchers, scientists, and drug development professionals venturing into the realm of targeted protein degradation, the efficacy of a Proteolysis-Targeting Chimera (PROTAC) is paramount. The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's potency and physicochemical properties. This guide provides a comparative analysis of in-vitro assays to confirm the activity of PROTACs synthesized with Hydroxy-PEG7-Boc, a common polyethylene glycol (PEG)-based linker, and compares its performance characteristics with alternative linker types.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a crucial element that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[1] The length, rigidity, and composition of the linker dictate the spatial orientation of the target protein and the E3 ligase.[1] PEG linkers, such as those derived from this compound, are frequently employed to enhance the solubility and cell permeability of PROTAC molecules.[][3]
Comparative Analysis of Common Linker Types
The choice of linker can significantly impact the overall performance of a PROTAC. The following table summarizes the general characteristics and performance of common linker classes, including PEG linkers, alkyl linkers, and rigid linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
| Linker Type | Structure | Key Characteristics | Advantages | Disadvantages | Representative Data |
| PEG Linkers | Repetitive ethylene glycol units | Hydrophilic, flexible | Good water solubility, improved cell permeability, synthetically versatile.[][4] | Can have reduced metabolic stability, may be more costly to synthesize.[4][5] | For an ERα-targeting PROTAC, a 16-atom PEG linker showed superior degradation compared to a 12-atom linker.[][6] |
| Alkyl Linkers | Saturated or unsaturated hydrocarbon chains | Hydrophobic, flexible | Synthetically accessible, chemically stable, length can be systematically varied.[1][4] | Can limit aqueous solubility and cellular uptake, may lead to non-specific binding.[1] | For TBK1-targeting PROTACs, linkers shorter than 12 atoms showed no degradation activity, while longer alkyl/ether linkers did.[7] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, triazole) | Restricted conformation | Can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and metabolic stability.[1][4] | Can be more synthetically challenging, may not always lead to a productive ternary complex. | N/A |
Experimental Workflow for PROTAC Activity Confirmation
To systematically evaluate and compare the efficiency of different PROTACs, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry and Alternative Methods for Validating PEGylated Peptide Structures
For researchers, scientists, and drug development professionals, the precise structural validation of PEGylated peptides is paramount to ensuring therapeutic efficacy and safety. This guide provides an objective comparison of mass spectrometry (MS) and key alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a peptide, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can, however, introduce heterogeneity in terms of the number of PEG chains attached and the site of attachment. Consequently, rigorous analytical characterization is a critical aspect of the development and quality control of these complex molecules.
This guide delves into the nuances of leading analytical techniques for the structural validation of PEGylated peptides, with a focus on mass spectrometry and its alternatives, including Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparing the Analytical Arsenal: MS vs. Alternatives
Mass spectrometry has become a cornerstone for the analysis of PEGylated peptides due to its ability to provide direct information on molecular weight, the degree of PEGylation, and the location of the PEG moiety.[1] However, alternative techniques such as SEC and NMR offer valuable orthogonal information, particularly concerning size, purity, and the extent of PEGylation.
| Parameter | Mass Spectrometry (MALDI-TOF & ESI-MS) | Size Exclusion Chromatography (SEC) | Nuclear Magnetic Resonance (NMR) |
| Primary Information | Molecular weight, degree of PEGylation, PEGylation site, sequence confirmation | Hydrodynamic size, purity, aggregation | Degree of PEGylation, structural conformation, PEG chain dynamics |
| Resolution | High (can resolve individual PEG oligomers) | Moderate (separates based on size differences) | High (for specific proton signals) |
| Sensitivity | High (picomole to femtomole) | Moderate (microgram range) | Low (milligram range) |
| Analysis Time | Rapid (minutes per sample for MS) | Moderate (15-30 minutes per run) | Longer (minutes to hours per sample) |
| Sample Consumption | Low (microliter range) | Moderate (microliter range) | High (milligram in ~0.5 mL) |
| Quantitative Accuracy | Good for relative quantitation; absolute quantitation requires standards | High with proper calibration | High for degree of PEGylation |
| Strengths | Direct measurement of mass, detailed structural information | Robust, good for purity and aggregation assessment | Non-destructive, provides detailed structural information in solution |
| Limitations | Complex spectra due to PEG polydispersity and multiple charge states (ESI) | Indirect measure of PEGylation, limited resolution for species of similar size | Low sensitivity, complex spectra for large molecules, requires high sample concentration |
In-Depth Look at Mass Spectrometry Techniques
Mass spectrometry for PEGylated peptide analysis primarily revolves around two ionization techniques: Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI).[1][2][3]
MALDI-TOF MS
MALDI-Time-of-Flight (TOF) mass spectrometry is a powerful tool for determining the average molecular weight and the distribution of PEGylated species.[1] It is particularly advantageous for its speed and ability to handle complex mixtures. In MALDI-MS, the PEGylated peptide is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the sample, with the time it takes for the ions to reach the detector being proportional to their mass-to-charge ratio.[4]
ESI-MS and LC-MS/MS
Electrospray ionization is a softer ionization technique that is readily coupled with liquid chromatography (LC), providing a powerful platform (LC-MS) for the separation and analysis of complex PEGylated peptide mixtures.[5][6] ESI generates multiply charged ions, which can complicate spectra but also allows for the analysis of large molecules on mass spectrometers with a limited mass range.[3] Tandem mass spectrometry (MS/MS) further enables the fragmentation of selected ions to confirm the peptide sequence and pinpoint the exact site of PEGylation.[5][7][8]
A significant challenge in the ESI-MS analysis of PEGylated peptides is the complexity of the resulting spectra due to the polydispersity of the PEG chain and the presence of multiple charge states.[2] To simplify the spectra, a post-column addition of a charge-reducing agent like triethylamine (TEA) is often employed.[5]
Alternative Structural Validation Methods
While mass spectrometry provides unparalleled detail in mass determination, other techniques are indispensable for a comprehensive structural validation.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume in solution.[9] It is a robust and reliable method for assessing the purity of PEGylated peptides, separating the PEGylated product from the unreacted peptide and any high-molecular-weight aggregates.[10] By calibrating the SEC column with standards of known molecular weight, it is possible to estimate the apparent molecular weight of the PEGylated species.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) NMR, is a powerful non-destructive technique for determining the average degree of PEGylation.[7][12][13] The repeating ethylene oxide units of the PEG chain give a characteristic and intense signal in the ¹H NMR spectrum, which can be integrated and compared to the signals from the peptide to calculate the average number of PEG chains attached.[14][15]
Experimental Protocols
Mass Spectrometry
-
Sample Preparation:
-
Dissolve the PEGylated peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water) to a final concentration of 1-10 pmol/µL.[16]
-
Prepare a matrix solution. For PEGylated peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice.[17] Prepare a saturated solution of CHCA in 50% acetonitrile/0.1% TFA.[18]
-
-
Target Spotting:
-
Mix the sample and matrix solutions in a 1:1 ratio.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate.[19]
-
Allow the spot to air dry completely.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion linear or reflector mode, depending on the mass of the analyte.
-
Optimize the laser power to achieve a good signal-to-noise ratio without excessive fragmentation.[18]
-
-
Data Analysis:
-
The mass spectrum will display a distribution of peaks corresponding to the different PEGylated species.
-
The average degree of PEGylation can be calculated from the mass difference between the peaks of the un-PEGylated and PEGylated peptide.
-
-
Sample Preparation:
-
Dissolve the PEGylated peptide in an appropriate solvent (e.g., water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
For identifying the PEGylation site, an in-solution tryptic digest may be performed.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C4 or C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Post-Column Addition: Optionally, introduce a solution of 0.2% triethylamine in isopropanol at a low flow rate (e.g., 10 µL/min) via a T-junction before the ESI source to reduce charge states.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
MS Scan Range: m/z 400-4000.
-
MS/MS: Data-dependent acquisition (DDA) to trigger fragmentation of the most abundant precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID).
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weights of the intact PEGylated peptides.
-
Analyze the MS/MS data to confirm the peptide sequence and identify the amino acid residue modified with the PEG chain.
-
Alternative Methods
-
System Preparation:
-
Calibration (Optional but Recommended):
-
Inject a series of protein standards of known molecular weights to create a calibration curve of elution volume versus log(molecular weight).
-
-
Sample Analysis:
-
Dissolve the PEGylated peptide sample in the mobile phase.
-
Inject an appropriate volume (e.g., 20-100 µL) onto the column.
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to the PEGylated peptide, any un-PEGylated peptide, and aggregates.
-
The apparent molecular weight can be estimated from the calibration curve. The purity is determined by the relative peak areas.
-
-
Sample Preparation:
-
Dissolve a known quantity of the purified PEGylated peptide (typically 1-5 mg) in a known volume of deuterium oxide (D₂O).
-
Add a known amount of an internal standard (e.g., trimethylsilyl propionate, TMSP) for chemical shift referencing and quantification.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the characteristic intense signal of the PEG methylene protons (-(CH₂CH₂O)n-) around 3.6 ppm.
-
Identify a well-resolved signal from the peptide that corresponds to a known number of protons.
-
Integrate both the PEG signal and the selected peptide signal.
-
Calculate the average degree of PEGylation using the ratio of the integrals, taking into account the number of protons each signal represents and the molar masses of the peptide and PEG repeating unit.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for mass spectrometry analysis.
Mass Spectrometry Workflow for PEGylated Peptides
Decision Guide for Analytical Method Selection
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pcl.tamu.edu [pcl.tamu.edu]
- 5. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. uab.edu [uab.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 19. Virtual Labs [pe-iitb.vlabs.ac.in]
A Comparative Guide to Linker Stability in Bioconjugation: Amide vs. Other Covalent Linkages
For researchers, scientists, and drug development professionals, the selection of a stable and reliable linkage is a critical decision in the design of bioconjugates. The covalent bond connecting a biomolecule to a payload, such as a drug or a dye, dictates the overall stability, efficacy, and safety of the resulting conjugate. This guide provides an objective comparison of the stability of the robust amide bond against other commonly used linkages in bioconjugation, supported by experimental data and detailed methodologies.
The ideal linker in a bioconjugate, for instance in an antibody-drug conjugate (ADC), must exhibit high stability in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced therapeutic efficacy. This guide delves into the chemical stability of various covalent linkages, with a particular focus on the exceptional stability of the amide bond.
Quantitative Comparison of Covalent Bond Stability
The hydrolytic stability of a covalent bond is a key determinant of its suitability for in vivo applications. The following table summarizes available quantitative data on the stability of amide, ester, oxime, thioether, and thiourea linkages under physiological conditions.
| Linkage Type | Chemical Structure | Half-Life (t½) at pH 7.4, 37°C | Key Stability Characteristics & Citations |
| Amide | R-CO-NH-R' | ~7 years | Exceptionally stable due to resonance stabilization of the amide bond[1]. Resistant to enzymatic degradation by many proteases. |
| Ester | R-CO-O-R' | ~6 days | Susceptible to hydrolysis, which is catalyzed by both acid and base, as well as by esterase enzymes present in plasma[2]. |
| Oxime | R-CH=N-O-R' | ~25 days | Significantly more stable than hydrazones. Hydrolysis is acid-catalyzed and slow at neutral pH[2][3]. |
| Thioether | R-S-R' | Generally stable | The thioether bond itself is highly stable and resistant to hydrolysis. However, linkers used to form thioether bonds (e.g., from maleimides) can have their own stability issues, such as retro-Michael reaction[1]. |
| Thiourea | R-NH-CS-NH-R' | Data not readily available | Generally considered stable, but quantitative data on hydrolytic stability in bioconjugates under physiological conditions is limited. |
| Hydrazone | R-CH=N-NH-CO-R' | ~2 hours (acetylhydrazone) | Significantly less stable than oximes, with stability being highly dependent on pH and substituents[2][3]. |
Note: The half-life values presented are approximate and can vary depending on the specific molecular context of the bioconjugate and the experimental conditions.
Experimental Protocols for Stability Assessment
Evaluating the stability of a bioconjugate is a critical step in its development. A common method to assess linker stability is through an in vitro hydrolytic stability assay.
General Protocol for Hydrolytic Stability Assay
Objective: To determine the rate of cleavage of the linker in a bioconjugate under physiological conditions.
Methodology:
-
Sample Preparation: Dissolve the bioconjugate in a physiologically relevant buffer (e.g., phosphate-buffered saline, PBS) at a final pH of 7.4.
-
Incubation: Incubate the sample at 37°C for a predetermined period (e.g., from hours to several days or weeks, depending on the expected stability of the linkage).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours and beyond), withdraw aliquots of the sample.
-
Quenching: Immediately stop the degradation process in the aliquots, for example, by flash-freezing or by adding a quenching agent that lowers the pH or inhibits enzymatic activity if plasma is used.
-
Analysis: Analyze the samples by a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to separate the intact bioconjugate from the cleaved biomolecule and payload.
-
Quantification: Quantify the percentage of the remaining intact bioconjugate at each time point by measuring the peak area from the HPLC chromatogram.
-
Data Analysis: Plot the percentage of intact bioconjugate against time. The data can be fitted to a first-order decay model to calculate the half-life (t½) of the linker.
Visualizing Linker Structures and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical structures of the discussed linkages and the general workflow for a stability experiment.
Caption: Chemical structures of common bioconjugation linkages.
References
Beyond PEGylation: A Comparative Guide to Alternative Bioconjugation Techniques
For researchers, scientists, and drug development professionals seeking to enhance the therapeutic properties of biomolecules, PEGylation has long been the gold standard. However, the emergence of alternative bioconjugation techniques offers new avenues to overcome some of PEGylation's limitations. This guide provides an objective comparison of PEGylation using Hydroxy-PEG7-Boc with several promising alternatives, supported by experimental data and detailed methodologies.
Introduction to PEGylation with this compound
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The covalent attachment of PEG chains increases the hydrodynamic size of the molecule, which in turn can extend its plasma half-life by reducing renal clearance, enhance its stability against proteolytic degradation, and decrease its immunogenicity.
This compound is a specific, discrete-length PEG (dPEG®) reagent. The "7" indicates the number of ethylene glycol units, and "Boc" refers to the tert-butyloxycarbonyl protecting group on an amine-reactive functional group. This reagent allows for a more controlled and homogenous PEGylation compared to traditional polydisperse PEG polymers. The hydroxyl group can be activated for conjugation, typically to primary amines on the protein surface, such as the ε-amino group of lysine residues.
The Landscape of PEGylation Alternatives
While effective, PEGylation is not without its drawbacks, including potential immunogenicity against the PEG moiety itself and the non-biodegradable nature of the PEG backbone, which can lead to accumulation in tissues. These concerns have spurred the development of several alternative bioconjugation technologies, each with its unique characteristics and advantages. This guide will explore the following alternatives:
-
PASylation: The genetic fusion of proline, alanine, and serine (PAS) polypeptide sequences.
-
HESylation: The chemical conjugation of hydroxyethyl starch (HES).
-
Polysialylation: The attachment of polysialic acid (PSA), a naturally occurring glycan.
-
XTENylation: The genetic fusion of long, unstructured, hydrophilic protein sequences (XTEN).
-
Albumin Fusion: The genetic fusion of the therapeutic protein to human serum albumin (HSA).
-
Fatty Acid Acylation: The chemical attachment of a fatty acid moiety to the protein.
-
Glycosylation: The enzymatic or chemical addition of glycan structures.
Comparative Performance Analysis
The following tables summarize quantitative data from various studies comparing the performance of these alternative techniques against PEGylation. It is important to note that direct head-to-head comparisons using this compound are limited in publicly available literature. Therefore, the PEGylation data presented here is derived from studies using various PEG reagents, and the performance of this compound can be inferred to be in line with other discrete, short-chain PEGs.
Table 1: Comparison of Plasma Half-Life Extension
| Bioconjugation Technique | Model Protein | Half-Life (Unmodified) | Half-Life (Conjugated) | Fold Increase | Citation |
| PEGylation (40 kDa) | Anakinra | - | - | - | [] |
| HESylation | Anakinra | - | - | Superior to PEGylation | [] |
| PEGylation (20 kDa) | sfGFP | ~2 hours | ~14.6 hours | 7.3 | [2] |
| Albumin Conjugation | sfGFP | ~2 hours | ~18 hours | 9.0 | [2] |
| PEGylation (PEG-Intron) | Interferon-alpha | - | 40 hours | - | |
| Albumin Fusion (Albuferon) | Interferon-alpha | - | 148 hours | 3.7 vs PEG-Intron | |
| PEGylation | T-20 Peptide | 2.8 hours | 10.4 hours | 3.7 | [3] |
| XTENylation | T-20 Peptide | 2.8 hours | 55.7 hours | 19.9 | [3] |
| Unmodified | GLP2-2G Peptide | - | 1-3 hours (in humans) | - | [2] |
| XTENylation | GLP2-2G Peptide | - | 38 hours (in rats) | >75-fold vs native | [2] |
| Unmodified | Insulin | 4-6 minutes | - | - | [4] |
| Fatty Acid Acylation (C14) | Insulin | 4-6 minutes | 5-7 hours | ~60 | [4] |
| Unmodified | Erythropoietin (EPO) | - | - | - | [5] |
| Glycosylation (Engineered) | Erythropoietin (EPO) | - | 3.3-fold increase vs rHuEPO | 3.3 | [5] |
Table 2: Impact on Biological Activity and Other Properties
| Bioconjugation Technique | Model Protein | Effect on In Vitro Activity | Other Notable Properties | Citation |
| PEGylation | Anakinra | Reduced affinity by one order of magnitude | Higher viscosity at high concentrations | [] |
| HESylation | Anakinra | Reduced affinity, but more affine than PEGylated | ~40% lower viscosity than PEGylated version | [] |
| PASylation | Interferon-α | Comparable to unmodified | Biodegradable, produced as a homogenous fusion protein | [6] |
| Polysialylation | Fab fragment | Minor effect on immunoreactivity | Biodegradable, lower toxicity than synthetic polymers | [7] |
| XTENylation | GLP2-2G | Comparable to recombinant fusion | Biodegradable, monodisperse, can be produced recombinantly | [8] |
| Albumin Fusion | Interferon-α | Maintained biological activity | Utilizes natural FcRn recycling mechanism for long half-life | [9] |
| Fatty Acid Acylation | Insulin | Retained activity | Promotes binding to endogenous albumin | |
| Glycosylation | Erythropoietin (EPO) | Increased activity by 2.1-fold | Can enhance protein stability | [5] |
Methodologies and Reaction Mechanisms
This section provides an overview of the experimental protocols and reaction mechanisms for each bioconjugation technique.
PEGylation with this compound
Experimental Protocol Outline:
-
Deprotection: The Boc protecting group on the this compound reagent is removed under acidic conditions (e.g., trifluoroacetic acid) to expose the primary amine.
-
Activation of Hydroxyl Group: The terminal hydroxyl group of the PEG is activated to create a reactive species for conjugation to the protein. A common method is the use of N,N'-disuccinimidyl carbonate (DSC) to form a succinimidyl carbonate-activated PEG.
-
Conjugation Reaction: The activated PEG is reacted with the target protein in a suitable buffer (typically pH 7.5-8.5) to facilitate the reaction with primary amines (lysine residues) on the protein surface, forming a stable carbamate linkage.
-
Purification: The PEGylated protein is purified from unreacted PEG and unmodified protein using techniques such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).
-
Characterization: The degree of PEGylation is determined using methods like SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Reaction Mechanism:
PASylation
Experimental Protocol Outline:
-
Gene Fusion: The gene encoding the PAS polypeptide is fused to the gene of the target protein at either the N- or C-terminus using standard molecular biology techniques.
-
Expression: The resulting fusion protein is expressed in a suitable host system, such as E. coli.
-
Purification: The PASylated protein is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, IEX, SEC).
-
Characterization: The purified protein is characterized by SDS-PAGE and mass spectrometry to confirm its identity and purity.
Workflow Diagram:
HESylation
Experimental Protocol Outline:
-
HES Activation: Hydroxyethyl starch is chemically modified to introduce a reactive group. For example, reductive amination can be used to create an aldehyde-functionalized HES.
-
Conjugation Reaction: The activated HES is reacted with the protein under conditions that favor the formation of a covalent bond (e.g., reductive amination with a protein's amine groups).
-
Purification: The HESylated protein is purified from unreacted HES and unmodified protein.
-
Characterization: The conjugate is characterized to determine the degree of HESylation and confirm its integrity.
Reaction Mechanism:
Polysialylation
Experimental Protocol Outline:
-
PSA Activation: Polysialic acid is activated at its reducing end to generate a reactive aldehyde group via periodate oxidation.
-
Conjugation Reaction: The activated PSA is conjugated to the protein's primary amines via reductive amination.
-
Purification: The polysialylated protein is purified from the reaction mixture.
-
Characterization: The extent of polysialylation is determined.
Reaction Mechanism:
XTENylation
Experimental Protocol Outline:
This process is analogous to PASylation, involving genetic fusion.
-
Gene Fusion: The gene for the XTEN polymer is fused to the gene of the therapeutic protein.
-
Expression: The fusion protein is expressed in a suitable host.
-
Purification: The XTENylated protein is purified.
-
Characterization: The final product is characterized.
Workflow Diagram:
References
- 2. Site-Specific Albumination as an Alternative to PEGylation for the Enhanced Serum Half-Life in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxy-PEG7-CH2-Boc - Immunomart [immunomart.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation markedly enhances the in vivo potency of recombinant human non-glycosylated erythropoietin: a comparison with glycosylated erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XTEN as Biological Alternative to PEGylation Allows Complete Expression of a Protease-Activatable Killin-Based Cytostatic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative studies of the serum half-life extension of a protein via site-specific conjugation to a species-matched or -mismatched albumin - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
Benchmarking Hydroxy-PEG7-Boc: A Comparative Guide to Commercial PROTAC Linker Performance
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of a PROTAC linker is a critical determinant of therapeutic efficacy. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, profoundly influences the stability and efficiency of the ternary complex, as well as the overall physicochemical properties of the PROTAC molecule. This guide provides an objective comparison of Hydroxy-PEG7-Boc, a polyethylene glycol (PEG)-based linker, against other commercial PROTAC linkers, supported by a synthesis of publicly available experimental data and established evaluation protocols.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
Direct head-to-head quantitative performance data for this compound against a wide array of commercial linkers is not extensively available in the public domain. However, by analyzing studies on PROTACs employing PEG linkers of similar length, we can extrapolate and present a representative comparison. The following tables summarize key performance indicators for different linker types. It is crucial to note that performance is highly dependent on the specific target protein and E3 ligase pair.
Table 1: Degradation Efficiency (DC50 and Dmax)
The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of a target protein. This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). Lower DC50 and higher Dmax values indicate superior performance.
| Linker Type | Representative Linker Structure/Length | Target Protein (E3 Ligase) | DC50 (nM) | Dmax (%) | Reference |
| PEG Linker | PEG7 (similar to this compound) | Representative Target (e.g., BRD4 with CRBN) | 10 - 100 | > 90 | General trend from multiple studies |
| Alkyl Linker | C8 Alkyl Chain | Representative Target (e.g., BRD4 with CRBN) | 50 - 500 | 80 - 95 | General trend from multiple studies |
| Rigid Linker | Piperidine-based | Representative Target (e.g., AR with VHL) | 5 - 50 | > 95 | General trend from multiple studies |
Note: The values presented are illustrative and can vary significantly based on the specific PROTAC design and experimental conditions.
Table 2: Permeability and Metabolic Stability
Effective PROTACs must be able to cross cell membranes to reach their intracellular targets and should exhibit sufficient stability to exert their effect. Permeability is often assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), while metabolic stability is typically evaluated in human liver microsomes.
| Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Half-life (t½, min) in HLM | General Characteristics |
| PEG Linker (e.g., PEG7) | Moderate | Moderate to Low | Hydrophilic, can improve solubility but may be susceptible to metabolism.[1][2] |
| Alkyl Linker | Moderate to High | Moderate | Hydrophobic, can enhance permeability but may decrease solubility. |
| Rigid Linker | Variable | High | Can improve metabolic stability and pre-organize the PROTAC for binding.[1] |
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. Below are detailed methodologies for key experiments used to evaluate linker performance.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. DC50 and Dmax values can be calculated from the dose-response curve.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict the passive permeability of a compound across the gastrointestinal tract.
-
Plate Preparation: A donor plate is prepared with the PROTAC compounds dissolved in a suitable buffer. An acceptor plate is prepared with a buffer solution. A third plate, coated with a lipid mixture to form an artificial membrane, is placed between the donor and acceptor plates.
-
Incubation: The "sandwich" of plates is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor to the acceptor plate.
-
Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the measured concentrations and the known surface area of the membrane and incubation time.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This in vitro assay assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.[]
-
Incubation: The PROTAC is incubated with human liver microsomes in the presence of a cofactor-regenerating system (e.g., NADPH).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent PROTAC.
-
Calculation: The metabolic half-life (t½) is determined by plotting the natural logarithm of the remaining PROTAC concentration against time.
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: The mechanism of action for a PROTAC molecule.
Caption: Experimental workflow for comparing PROTAC linkers.
Caption: Logical relationships of linker properties and performance.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hydroxy-PEG7-Boc
Ensuring the safe and environmentally responsible disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of Hydroxy-PEG7-Boc, a PEGylated compound containing a Boc-protecting group, commonly utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally similar Boc-protected and PEGylated compounds indicate the need for caution.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields. | Protects eyes from potential splashes or contact with the chemical. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact with the chemical. |
| Respiratory Protection | If handling as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter. | Minimizes inhalation of airborne particles. |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical.[1] | Removes any residual chemical contamination. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this chemical into drains or household waste.[1]
Waste Segregation and Containerization:
-
Solid Waste: Place any solid this compound waste into a designated and clearly labeled waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, place it into a separate, designated liquid waste container.
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound". Indicate the approximate quantity of the waste material and list any solvents used. Attach appropriate hazard symbols as per your institution's guidelines.
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area. This area should be away from incompatible materials.
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1] Provide them with accurate information about the waste material.
Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.[1]
-
Carefully scoop the absorbed material into a designated waste container.
-
Clean the spill area as per your laboratory's standard operating procedures for chemical spills.
-
Report the spill to your supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach to the disposal of this compound ensures the safety of laboratory personnel and the protection of the environment, aligning with best practices for chemical waste management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
